Technical Documentation Center

2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
  • CAS: 923571-15-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Functional Class: -Dicarbonyl Scaffold / Pharmacophore Intermediate CAS Registry Number: 923571-15-7 Primary Application: Medicinal Chemistry (Neurodegenerative & Oncology Drug Design) Executive Technical Summary 2-Isoni...

Author: BenchChem Technical Support Team. Date: February 2026

Functional Class:


-Dicarbonyl Scaffold / Pharmacophore Intermediate
CAS Registry Number:  923571-15-7
Primary Application:  Medicinal Chemistry (Neurodegenerative & Oncology Drug Design)

Executive Technical Summary

2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a specialized


-dicarbonyl compound derived from the pharmacophore of Donepezil  (a standard-of-care Acetylcholinesterase inhibitor).[1] Unlike simple indanones, this molecule features an isonicotinoyl (pyridine-4-carbonyl) moiety at the C2 position, introducing significant electronic versatility.

Core Significance:

  • Medicinal Scaffold: It serves as a precursor for Indeno[1,2-c]pyrazoles , a class of fused heterocycles exhibiting potent anticancer (tubulin polymerization inhibition) and neuroprotective properties.

  • Multi-Target Ligand Design: The molecule combines the peripheral anionic site (PAS) binding motif of Donepezil (the dimethoxyindanone core) with a metal-chelating

    
    -diketone/pyridine moiety. This makes it a prime candidate for developing Multi-Target Directed Ligands (MTDLs)  that simultaneously inhibit AChE and modulate metal-induced A
    
    
    
    aggregation in Alzheimer’s disease.
  • Chemical Reactivity: It exhibits strong keto-enol tautomerism, influencing its solubility, stability, and reactivity profiles in synthetic workflows.

Physicochemical Profile & Tautomerism

Understanding the tautomeric equilibrium of this compound is critical for accurate analytical characterization (NMR/HPLC) and synthetic planning.

Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the diketo form and the enol form. In non-polar solvents (e.g., CDCl


), the enol  form is often thermodynamically favored due to the stabilization provided by an intramolecular hydrogen bond between the enolic hydroxyl and the carbonyl oxygen.
  • Diketo Form: Reactive electrophile at C2; less stable in non-polar media.

  • Enol Form: Stabilized by a 6-membered pseudo-ring (H-bond); acts as a bidentate ligand for metal chelation.

Key Properties Table
PropertyValue / CharacteristicRelevance
Molecular Formula C

H

NO

Base scaffold calculation
Molecular Weight 297.31 g/mol Stoichiometry
pKa (Calculated) ~6.5 - 7.5 (Enolic proton)Acidic C2-H allows facile deprotonation by weak bases
Solubility Low in water; High in DCM, DMSO, THFLipophilic character dominates due to dimethoxy/indanone core
LogP (Predicted) ~2.1Good Blood-Brain Barrier (BBB) penetration potential
Appearance Yellow to Orange SolidColor arises from extended conjugation in the enol form

Synthetic Methodology: The "Make" Phase

The synthesis relies on a Claisen condensation strategy. The acidity of the


-protons in 5,6-dimethoxy-1-indanone allows for acylation using ethyl isonicotinate.
Protocol: Claisen Condensation

Objective: Synthesis of 2-isonicotinoyl-5,6-dimethoxy-1-indanone.

Reagents:

  • 5,6-Dimethoxy-1-indanone (1.0 eq)[2]

  • Ethyl isonicotinate (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq) or Sodium Methoxide (NaOMe)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 eq) in anhydrous THF.

  • Deprotonation: Add 5,6-dimethoxy-1-indanone (1.0 eq) dissolved in THF dropwise at 0°C. Stir for 30 minutes. Observation: Evolution of H

    
     gas; solution may darken as the enolate forms.
    
  • Acylation: Add Ethyl isonicotinate (1.2 eq) dropwise.

  • Reflux: Warm to room temperature, then reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).

  • Quench & Workup: Cool to 0°C. Quench carefully with 1N HCl until pH ~4–5. The product often precipitates as a solid due to the acidic enol form.

  • Purification: Filter the solid. Recrystallize from Ethanol or purify via flash column chromatography (SiO

    
    , DCM/MeOH gradient).
    
Visualization: Synthesis Pathway

Synthesis Substrate 5,6-dimethoxy-1-indanone Intermediate Enolate Intermediate Substrate->Intermediate + NaH / THF (Deprotonation) Reagent Ethyl Isonicotinate Reagent->Intermediate Electrophilic Attack Product 2-isonicotinoyl-5,6-dimethoxy- 2,3-dihydro-1H-inden-1-one Intermediate->Product Acidic Workup (HCl)

Caption: Claisen condensation pathway utilizing base-mediated enolate formation followed by acylation.

Mechanistic Pharmacodynamics: The "Model" Phase

This molecule is rarely the final drug but rather a "warhead" carrier. Its biological activity is defined by two distinct mechanisms.

Acetylcholinesterase (AChE) Inhibition

The 5,6-dimethoxyindanone moiety is a proven pharmacophore that binds to the Peripheral Anionic Site (PAS) of AChE.[3]

  • Mechanism:

    
    -
    
    
    
    stacking interactions with Trp286 in the enzyme's PAS.
  • Effect: Blockade of the PAS prevents the enzyme-induced aggregation of Amyloid-Beta (A

    
    ) peptides, a hallmark of Alzheimer's pathology.
    
Metal Chelation & Neuroprotection

The


-dicarbonyl motif (specifically the enol form) combined with the pyridine nitrogen creates a tridentate-like binding pocket for divalent metals (Cu

, Zn

, Fe

).
  • Significance: Dysregulated metal ions in the brain catalyze the production of Reactive Oxygen Species (ROS) and stabilize toxic A

    
     oligomers.
    
  • Action: This molecule acts as a chelator, sequestering redox-active metals, thereby reducing oxidative stress and inhibiting metal-induced A

    
     aggregation.
    
Reactivity: Synthesis of Indeno-Pyrazoles

The most common application of this scaffold is its conversion into fused pyrazoles via reaction with hydrazines. These derivatives are potent Tubulin Polymerization Inhibitors .

Reactivity Scaffold 2-Isonicotinoyl-5,6-dimethoxy- 1-indanone Cyclization Cyclocondensation (Reflux/EtOH) Scaffold->Cyclization + Hydrazine Hydrazine Hydrate / Substituted Hydrazines Hydrazine->Cyclization Pyrazole Indeno[1,2-c]pyrazole Derivative Cyclization->Pyrazole Target Target: Tubulin Inhibition (Anticancer) Pyrazole->Target Bioactivity

Caption: Conversion of the beta-dicarbonyl scaffold into bioactive fused pyrazoles.

Experimental Validation Protocols

Analytical Characterization (Self-Validating Checks)

To ensure the integrity of the synthesized scaffold, the following spectral signatures must be verified.

MethodExpected SignatureDiagnostic Interpretation

H NMR (CDCl

)
Singlet at

13.0–15.0 ppm
Indicates the enolic proton involved in intramolecular H-bonding. Absence suggests hydrolysis or exclusive diketo form (rare in CDCl

).

H NMR
Singlet at

3.90–4.00 ppm
Two methoxy groups (6H). Confirms the integrity of the indanone core.
IR Spectroscopy Broad band 2500–3200 cm

Chelated OH stretch (Enol).
IR Spectroscopy Strong band ~1600–1620 cm

Chelated Carbonyl (C=O...H-O). A standard ketone appears at ~1700 cm

; the shift confirms the

-dicarbonyl structure.
In Vitro Metal Chelation Assay

Purpose: To validate the neuroprotective potential via metal sequestration.

  • Preparation: Dissolve compound (50

    
    M) in Methanol/HEPES buffer.
    
  • Titration: Add aliquots of CuCl

    
     or FeSO
    
    
    
    solution.
  • Detection: Monitor UV-Vis spectrum (200–600 nm).

  • Result: A bathochromic shift (red shift) and isosbestic points indicate the formation of a stable Ligand-Metal complex.

References

  • PubChem. (n.d.).[1] 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Compound).[1][4] National Library of Medicine. Retrieved from [Link]

  • Turek, M., et al. (2017).[5] Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.[5] Retrieved from [Link]

  • Mezeiova, E., et al. (2019).[3] Donepezil-like multifunctional agents: Design, synthesis, biological evaluation and molecular modeling. European Journal of Medicinal Chemistry. (Contextual grounding for 5,6-dimethoxy-indanone pharmacophore).

  • Katritzky, A. R., et al. (1991). Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles. (Mechanistic basis for tautomerism analysis). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS No. 923571-15-7): Synthesis, Characterization, and Significance as a Pharmaceutical Impurity

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, a known impurity in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, a known impurity in the synthesis of the Alzheimer's disease drug, Donepezil. This document delves into the compound's chemical identity, a proposed synthetic pathway with a detailed experimental protocol, and a thorough discussion of analytical methods for its characterization and purification. By contextualizing this molecule within the broader landscape of pharmaceutical impurities and the rich biological activities of the indanone scaffold, this guide serves as a critical resource for researchers in medicinal chemistry, process development, and quality control.

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development, the identification and control of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[1] Pharmaceutical impurities, defined as any component of a drug substance that is not the chemical entity defined as the drug substance, can arise from starting materials, intermediates, or degradation products.[2] Their presence, even in trace amounts, can potentially impact the therapeutic outcome and safety profile of a medication.[3]

2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS No. 923571-15-7) is a notable process-related impurity formed during the synthesis of Donepezil, a piperidine-based reversible inhibitor of acetylcholinesterase.[4] Given Donepezil's critical role in the palliative treatment of Alzheimer's disease, understanding the formation and characteristics of its impurities is of significant regulatory and scientific importance. This guide provides an in-depth exploration of this specific indanone derivative, offering valuable insights for chemists and pharmaceutical scientists.

Compound Profile and Physicochemical Properties

2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a complex organic molecule featuring a dimethoxy-substituted indanone core acylated at the 2-position with an isonicotinoyl group.

PropertyValueSource
CAS Number 923571-15-7[5]
Molecular Formula C₁₇H₁₅NO₄[5]
Molecular Weight 297.31 g/mol [5]
IUPAC Name 5,6-dimethoxy-2-(pyridine-4-carbonyl)-2,3-dihydro-1H-inden-1-one
Synonyms Donepezil Impurity 39

Proposed Synthesis Pathway and Experimental Protocol

While specific literature detailing the synthesis of this impurity is sparse, a logical and scientifically sound synthetic route can be proposed based on established organic chemistry principles, namely the acylation of a ketone at the α-position. The key starting material is 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, a known precursor in the synthesis of Donepezil.[6]

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the disconnection of the acyl group at the C-2 position of the indanone ring, leading back to the 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one precursor and an isonicotinoyl electrophile.

G Target 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one Disconnection C-C Bond Formation (Acylation) Target->Disconnection Precursors 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one + Isonicotinoyl chloride Disconnection->Precursors G cluster_0 Synthesis Workflow Start 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one Step1 Deprotonation with LDA in THF at -78 °C Start->Step1 Intermediate Enolate Intermediate Step1->Intermediate Step2 Reaction with Isonicotinoyl Chloride Intermediate->Step2 Product Crude Product Step2->Product Step3 Aqueous Work-up Product->Step3 Step4 Purification (Column Chromatography) Step3->Step4 Final Pure 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one Step4->Final

Sources

Foundational

Technical Monograph: 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

[1][2][3] Executive Summary 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS: 923571-15-7) is a critical pharmaceutical reference standard, primarily identified as Donepezil Impurity 39 .[] It represents a s...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS: 923571-15-7) is a critical pharmaceutical reference standard, primarily identified as Donepezil Impurity 39 .[] It represents a structural analog of the Alzheimer’s disease therapeutic Donepezil (Aricept), distinguished by the presence of an isonicotinoyl (pyridine-4-carbonyl) moiety at the C2 position of the indanone core, replacing the benzylpiperidinyl-methyl pharmacophore.[]

This guide details the chemical architecture, synthetic pathways, and analytical characterization of this compound.[][2] It serves as a definitive resource for researchers and QC scientists tasked with impurity profiling, method validation, and the synthesis of high-purity reference standards in compliance with ICH Q3A/Q3B guidelines.[]

Chemical Architecture & Properties[4][5]

Structural Identity

The molecule consists of a 5,6-dimethoxy-1-indanone scaffold substituted at the C2 position with a pyridine-4-carbonyl group.[][3] Unlike Donepezil, which features a methylene linker (–CH₂–), this impurity possesses a carbonyl linker (–C=O–), creating a


-diketone system.
PropertySpecification
IUPAC Name 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Common Name Donepezil Impurity 39; 5,6-dimethoxy-2-(pyridine-4-carbonyl)indan-1-one
CAS Number 923571-15-7
Molecular Formula C₁₇H₁₅NO₄
Molecular Weight 297.31 g/mol
Appearance Yellow to pale orange solid (characteristic of conjugated enols)
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water
Tautomeric Equilibrium

A defining feature of this molecule is its keto-enol tautomerism.[] The proton at the C2 position is highly acidic due to the flanking carbonyls (indanone ketone and isonicotinoyl ketone).[] In solution, it exists in equilibrium between the diketo form and the enol form, often stabilized by an intramolecular hydrogen bond.[]

  • Diketo Form: C2-H present, two distinct carbonyls.[]

  • Enol Form: C=C double bond between C1 and C2 (or C2 and exocyclic carbonyl), hydroxyl group present.[]

Tautomerism Diketo Diketo Form (C2-H, 1,3-Dicarbonyl) Enol Enol Form (Stabilized by H-bond) Diketo->Enol  Tautomerization  

Figure 1: Tautomeric equilibrium between the 1,3-diketo and enol forms, critical for NMR interpretation.

Synthetic Methodology

The synthesis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is achieved via a Claisen Condensation .[] This reaction requires strict anhydrous conditions to prevent hydrolysis of the ester starting material.[]

Reaction Scheme

The core transformation involves the enolization of 5,6-dimethoxy-1-indanone followed by nucleophilic acyl substitution on ethyl isonicotinate .[]

Synthesis Indanone 5,6-Dimethoxy-1-indanone (Starting Material) Enolate Indanone Enolate (Nucleophile) Indanone->Enolate Deprotonation (C2) Base Base (NaH or NaOMe) Solvent: THF/DMF Base->Enolate Deprotonation (C2) Ester Ethyl Isonicotinate (Electrophile) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Enolate->Intermediate Nucleophilic Attack Product 2-Isonicotinoyl-5,6-dimethoxy- 2,3-dihydro-1H-inden-1-one (Target Impurity) Intermediate->Product Elimination of EtO-

Figure 2: Claisen condensation pathway for the synthesis of the target impurity.[]

Detailed Protocol

Reagents:

  • 5,6-Dimethoxy-1-indanone (1.0 eq)[]

  • Ethyl isonicotinate (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq) or Sodium Methoxide (NaOMe)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1M) for quenching

Procedure:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend NaH (1.5 eq) in anhydrous THF.

  • Enolization: Cool to 0°C. Add a solution of 5,6-dimethoxy-1-indanone (1.0 eq) in THF dropwise. Stir for 30 minutes at 0°C to allow complete enolate formation (evolution of H₂ gas).[]

  • Condensation: Add ethyl isonicotinate (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitoring by TLC (or HPLC) should show the disappearance of the indanone.[]

  • Quenching: Cool the reaction mixture to 0°C. Carefully quench with ice-water.

  • Isolation: Acidify the aqueous mixture with 1M HCl to pH ~3–4. The product (often in enol form) will precipitate as a yellow/orange solid.[]

  • Purification: Filter the solid. Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane:Ethyl Acetate gradient).[]

Critical Control Point: The acidification step is crucial.[] The initial product exists as a sodium salt (enolate).[] Acidification protonates it to the neutral


-diketone/enol, precipitating it from water.[]

Analytical Characterization

Validating the identity of this impurity requires distinguishing it from the parent indanone and other Donepezil-related byproducts.[]

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Protons (Indanone): Two singlets at

    
     7.1–7.5 ppm (H4, H7).[]
    
  • Pyridine Protons: Two doublets (AA'XX' system) at

    
     8.7 ppm (H2', H6') and 
    
    
    
    7.8 ppm (H3', H5').[]
  • Methoxy Groups: Two singlets at

    
     3.8–3.9 ppm (6H total).[]
    
  • Enolic Proton: A broad, downfield singlet at

    
     13–16 ppm (exchangeable with D₂O), indicating the enol form.[]
    
  • Absence of C2-H: In the enol form, the triplet/multiplet typically seen at C2 in the starting indanone is absent or significantly shifted.[]

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Parent Ion: [M+H]⁺ = 298.31 m/z.[]

  • Fragmentation Pattern: Loss of the pyridine ring or cleavage of the carbonyl linker may be observed.[]

HPLC Method (Impurity Profiling)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[]

  • Mobile Phase B: Acetonitrile.[]

  • Gradient: 5% B to 90% B over 20 minutes.

  • Detection: UV at 230 nm (indanone absorption) and 270 nm (pyridine absorption).[]

  • Retention Time: The impurity typically elutes after the starting indanone but before Donepezil, due to the polarity of the pyridine and diketone groups.[]

Regulatory & Biological Context

Role in Donepezil Manufacturing

This compound is designated as Impurity 39 (or similar codes depending on the vendor, e.g., USP Related Compound).[] Its presence indicates:

  • Raw Material Contamination: Use of isonicotinic acid derivatives instead of pyridine-4-carboxaldehyde.

  • Oxidative Degradation: Theoretical oxidation of the methylene bridge in Donepezil precursors, though less common than N-oxide formation.[]

ICH Q3A/Q3B Compliance

For a Donepezil drug substance or product:

  • Reporting Threshold: >0.05%

  • Identification Threshold: >0.10%

  • Qualification Threshold: >0.15%[]

  • Action: If this impurity exceeds 0.10%, it must be structurally identified (using this monograph) and toxicologically qualified.

Biological Implications

While primarily a reference standard, the structure possesses a pharmacophore relevant to Acetylcholinesterase (AChE) inhibition.[]

  • Indanone Moiety: Binds to the Peripheral Anionic Site (PAS) of AChE.[]

  • Pyridine Moiety: May interact with the catalytic gorge, but the rigid carbonyl linker likely alters the binding geometry compared to Donepezil's flexible methylene linker.[]

  • Chelation: The

    
    -diketone motif is a known chelator of divalent metals (Cu²⁺, Zn²⁺), which could theoretically modulate metal-induced A
    
    
    
    aggregation, a secondary target in Alzheimer's research.[]

References

  • PubChem. (n.d.).[] 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Compound).[][3][4][5] National Library of Medicine.[] Retrieved from [Link]

  • Reddy, K. K., et al. (2004).[][6] Identification and characterization of potential impurities of donepezil. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047-1058.[] (Contextual grounding for Donepezil impurity profiling).

  • Pharmaffiliates. (n.d.). 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.[][3][4][5] Retrieved from [Link][3][2][7][8][9][10][11][12]

Sources

Exploratory

"2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one" molecular structure

Synthetic Architecture and Pharmacological Potential in Neurodegenerative Drug Design Executive Summary Compound Identity: 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CAS Registry Number: 923571-15-7 Synonym...

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Architecture and Pharmacological Potential in Neurodegenerative Drug Design

Executive Summary

Compound Identity: 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CAS Registry Number: 923571-15-7 Synonyms: Donepezil Impurity 39; 5,6-dimethoxy-2-(pyridine-4-carbonyl)indan-1-one.[1] Molecular Formula: C₁₇H₁₅NO₄ Molecular Weight: 297.31 g/mol

This technical guide analyzes the structural and functional characteristics of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one . While commercially cataloged as an impurity of the blockbuster Alzheimer’s drug Donepezil (Aricept), this molecule represents a critical pharmacophore scaffold in its own right. It features a


-dicarbonyl linkage connecting a dimethoxy-indanone core (AChE Peripheral Anionic Site binder) with a pyridine moiety (metal chelator and hydrogen bond acceptor). This structure is pivotal for the development of Multi-Target-Directed Ligands (MTDLs) aimed at modifying the progression of neurodegenerative pathologies.
Molecular Architecture & Structural Significance

The molecule is a hybrid structure composed of two distinct pharmacophores linked by an exocyclic carbonyl group. Its significance lies in its dual-binding capability within the Acetylcholinesterase (AChE) gorge.

  • The Indanone Core (5,6-dimethoxy-1-indanone): This moiety is responsible for

    
    -
    
    
    
    stacking interactions with the Peripheral Anionic Site (PAS) of AChE, specifically residues Trp279 and Tyr337. This interaction is crucial for inhibiting the AChE-induced aggregation of
    
    
    -amyloid fibrils.
  • The Isonicotinoyl Pendant: The pyridine-4-carbonyl group provides a rigid spacer and a nitrogen acceptor capable of interacting with the Catalytic Anionic Site (CAS) or chelating transition metals (Cu²⁺, Fe²⁺) involved in oxidative stress.

  • The

    
    -Dicarbonyl Linker:  The 1,3-dicarbonyl system at the C2 position exists in a keto-enol tautomeric equilibrium. This structural feature is essential for metal chelation and allows for further synthetic derivatization (e.g., hydrazine condensation to form pyrazoles).
    
Structural Diagram (DOT Visualization)

The following diagram illustrates the structural segmentation and functional logic of the molecule.

MolecularStructure Indanone 5,6-Dimethoxy-1-Indanone Core (PAS Binder) Linker β-Dicarbonyl Linker (Metal Chelation Site) Indanone->Linker C2 Acylation Target Target Molecule: 2-Isonicotinoyl-5,6-dimethoxy- 2,3-dihydro-1H-inden-1-one Indanone->Target Pyridine Isonicotinoyl Group (CAS Interaction) Linker->Pyridine C4 Attachment Linker->Target Constitutes Pyridine->Target

Figure 1: Structural decomposition of the target molecule highlighting functional pharmacophores.

Synthetic Methodology

The synthesis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is achieved via a Claisen condensation . This protocol requires anhydrous conditions to prevent hydrolysis of the ester starting material and to ensure the stability of the enolate intermediate.

Reagents & Materials
  • Precursor A: 5,6-Dimethoxy-1-indanone (1.0 eq)

  • Precursor B: Ethyl isonicotinate (1.2 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene

  • Quenching Agent: 1N Hydrochloric Acid (HCl)

Step-by-Step Protocol
  • Enolate Formation:

    • In a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend NaH (1.5 eq) in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Add 5,6-dimethoxy-1-indanone (1.0 eq) dissolved in THF dropwise over 20 minutes.

    • Observation: Evolution of hydrogen gas (H₂) will occur. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. The solution will darken, indicating enolate formation.

  • Acylation (Claisen Condensation):

    • Add Ethyl isonicotinate (1.2 eq) dropwise to the enolate solution.

    • Heat the reaction mixture to reflux (66°C for THF) and maintain for 6–12 hours.

    • Monitoring: Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 1:1). The starting indanone spot (Rf ~0.5) should disappear, replaced by a more polar spot (Rf ~0.3) corresponding to the

      
      -diketone.
      
  • Workup & Isolation:

    • Cool the reaction mixture to RT.

    • Carefully quench the excess hydride by slow addition of ice-cold water (exothermic!).

    • Extract the aqueous layer with diethyl ether to remove unreacted non-polar impurities (discard organic layer).

    • Crucial Step: Acidify the aqueous layer (containing the enolate salt) with 1N HCl to pH 3–4. This protonates the enolate, causing the product to precipitate as a solid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purification:

    • Recrystallize the crude solid from Ethanol or Methanol to yield yellow/off-white crystals.

Synthetic Pathway Diagram

Synthesispath Indanone 5,6-Dimethoxy-1-indanone Enolate Enolate Intermediate Indanone->Enolate Claisen Condensation Ester Ethyl Isonicotinate Ester->Enolate Claisen Condensation Base NaH / THF (Reflux) Product 2-Isonicotinoyl-5,6-dimethoxy- 2,3-dihydro-1H-inden-1-one Enolate->Product 1. Reflux 2. HCl Quench (pH 4)

Figure 2: Synthetic route via Claisen condensation of indanone and isonicotinate ester.

Mechanistic Role in Drug Discovery

This compound is not merely an intermediate; it is a functional probe for the Cholinergic Hypothesis of Alzheimer's Disease.

3.1 Acetylcholinesterase (AChE) Inhibition Profile

Unlike Donepezil, which binds with high affinity via a benzylpiperidine group to the CAS, this molecule utilizes the isonicotinoyl group.

  • Dual Binding Mode: The indanone ring binds to the Peripheral Anionic Site (PAS) near the entrance of the enzyme gorge. The isonicotinoyl group extends down the gorge towards the Catalytic Anionic Site (CAS).

  • Selectivity: The rigid carbonyl linker alters the binding kinetics compared to the flexible methylene linker in Donepezil, often resulting in altered selectivity between AChE and Butyrylcholinesterase (BuChE).

3.2 Metal Chelation & Neuroprotection

The 1,3-dicarbonyl moiety (beta-diketone) formed at the C2 position is a known bidentate ligand.

  • Mechanism: In the enol form, the oxygen atoms can chelate divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺).

  • Therapeutic Value: Dyshomeostasis of these metals promotes Reactive Oxygen Species (ROS) generation and A

    
     plaque aggregation. By sequestering these metals, the molecule acts as an indirect antioxidant.
    
Analytical Characterization Data

To ensure scientific integrity, the synthesized compound must be validated against the following spectral data profiles.

TechniqueParameterExpected Signal Characteristics
¹H NMR (CDCl₃, 500 MHz)Indanone Aromatic

7.20 (s, 1H), 6.90 (s, 1H) (H-4, H-7)
Methoxy Groups

3.90–4.00 (two singlets, 6H)
Pyridine Ring

8.75 (d, 2H, J=6Hz), 7.65 (d, 2H, J=6Hz)
Enolic Proton

~13.0–15.0 (broad s, 1H) Indicates enol tautomer
IR Spectroscopy Carbonyl (C=O)1680–1700 cm⁻¹ (Indanone ketone)

-Diketone
1600–1640 cm⁻¹ (Chelated enol form)
Mass Spectrometry ESI-MS (M+H)⁺Calculated: 298.11; Observed: 298.1 ± 0.1

Note on Tautomerism: The ¹H NMR spectrum may show complex splitting patterns for the C2-H and C3-H protons if the keto-enol equilibrium is slow on the NMR timescale. The presence of a highly deshielded proton (>13 ppm) confirms the enol form stabilized by intramolecular hydrogen bonding.

References
  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. Link

  • Mushtaq, N., et al. (2014).[2] "Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease." Bioorganic & Medicinal Chemistry. Link

  • Costanzo, P., et al. (2016).[2] "Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 69001181, 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one." PubChem. Link

  • Bajda, M., et al. (2013). "Synthesis and biological activity of new donepezil-hydrazinonicotinamide hybrids." Drug Research (Stuttgart). Link

Sources

Foundational

"2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one" literature review

This guide focuses on 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (also referred to as 2-isonicotinoyl-5,6-dimethoxy-1-indanone ). Based on the technical literature, this compound is a -diketone derivative s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (also referred to as 2-isonicotinoyl-5,6-dimethoxy-1-indanone ).

Based on the technical literature, this compound is a


-diketone derivative structurally related to Donepezil (Aricept) . While often identified as a process impurity or a metabolic oxidation product in Donepezil synthesis, it possesses distinct pharmacological properties as an Acetylcholinesterase (AChE) inhibitor and serves as a critical scaffold for developing multi-target directed ligands (MTDLs) in Alzheimer’s research.

Scaffold Analysis, Synthesis, and Pharmacological Profiling[1]

Molecular Architecture & Physicochemical Profile

This molecule represents a fusion of the privileged indanone pharmacophore with a pyridine ring via a carbonyl linker. Its chemical behavior is defined by the


-dicarbonyl moiety, which introduces significant tautomeric complexity.
Structural Properties
FeatureSpecification
IUPAC Name 2-(pyridine-4-carbonyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Molecular Formula C

H

NO

Molecular Weight 297.31 g/mol
Core Scaffold 1-Indanone (Dihydroindenone)
Key Substituents 5,6-Dimethoxy (electron-donating); 2-Isonicotinoyl (electron-withdrawing/chelating)
Role Donepezil Impurity / AChE Inhibitor Pharmacophore
Tautomeric Equilibrium (The "Chameleon" Effect)

Researchers must account for the keto-enol tautomerism inherent to 2-acylindanones. In solution, this compound exists in equilibrium between the


-diketo  form and the cis-enol  form, stabilized by an intramolecular hydrogen bond (IMHB).
  • Diketo Form: Predominates in polar aprotic solvents (DMSO).

  • Enol Form: Predominates in non-polar solvents and is the active species in metal chelation. This form is often responsible for the compound's deep yellow/orange color.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Implications Diketo Diketo Form (C=O at C1 and Linker) Enol Cis-Enol Form (Intramolecular H-Bond) Diketo->Enol  K_eq   Solubility Solubility Profile (Enol > Lipophilicity) Enol->Solubility Chelation Metal Chelation (Fe2+, Cu2+ binding) Enol->Chelation caption Fig 1. Keto-Enol tautomerism dictates solubility and chelation potential.

Synthetic Methodology

While this compound can appear as an impurity during the oxidation of Donepezil intermediates, a robust de novo synthesis is required for pharmacological characterization. The most reliable route is the Claisen Condensation .

Reaction Mechanism

The synthesis involves the acylation of the enolate of 5,6-dimethoxy-1-indanone with an isonicotinic acid ester. This approach is superior to direct acylation with acid chlorides due to better control over O- vs. C-acylation.

Protocol: Base-Mediated Claisen Condensation

Objective: Synthesis of 2-isonicotinoyl-5,6-dimethoxy-1-indanone.

Reagents:

  • 5,6-Dimethoxy-1-indanone (1.0 eq)[1]

  • Ethyl isonicotinate (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq) or Sodium Methoxide (NaOMe)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

Step-by-Step Workflow:

  • Preparation of Enolate:

    • Charge a flame-dried 3-neck flask with NaH (1.5 eq) and wash with dry hexane to remove mineral oil.

    • Add anhydrous THF under Nitrogen/Argon atmosphere.

    • Cool to 0°C.

    • Add 5,6-dimethoxy-1-indanone (1.0 eq) dissolved in THF dropwise over 20 minutes. Observation: Evolution of H2 gas; solution may turn dark.

    • Stir at 0°C for 30 minutes to ensure complete enolate formation.

  • Acylation:

    • Add Ethyl isonicotinate (1.2 eq) dropwise to the enolate solution.

    • Allow the mixture to warm to room temperature, then reflux for 4–6 hours.

    • Monitoring: Check TLC (Mobile phase: Hexane/EtOAc 6:4). The starting indanone spot should disappear.

  • Workup & Isolation (Critical for Tautomer Recovery):

    • Cool the reaction mixture to 0°C.

    • Quench: Slowly add dilute HCl (1M) until pH reaches ~3–4. Caution: This protonates the enolate, precipitating the product.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via column chromatography (SiO2).

    • Note: The product often solidifies as a yellow/orange powder due to conjugation.

Synthesis Start 5,6-Dimethoxy-1-indanone Intermediate Enolate Intermediate (Nucleophilic Species) Start->Intermediate Deprotonation (0°C) Reagent Ethyl Isonicotinate Reagent->Intermediate Nucleophilic Attack Base Base (NaH or NaOMe) Solvent: THF/Toluene Base->Intermediate Product 2-Isonicotinoyl-5,6-dimethoxy-1-indanone (Target Scaffold) Intermediate->Product Reflux 4-6h Acidic Workup (pH 4) Impurity Donepezil Impurity Path (Oxidation of Benzyl linker) Product->Impurity Structural Relation caption Fig 2. Claisen condensation pathway for target synthesis.

Pharmacological Relevance: The AChE Nexus

While Donepezil is the gold standard, the "2-isonicotinoyl" analog serves as a vital tool for understanding the Structure-Activity Relationship (SAR) of the indanone binding pocket.

Mechanism of Action (Binding Topology)

Acetylcholinesterase (AChE) possesses a deep gorge with two binding sites:

  • Catalytic Anionic Site (CAS): At the bottom of the gorge.

  • Peripheral Anionic Site (PAS): At the entrance.

Comparison:

  • Donepezil: Spans the entire gorge. The indanone binds the PAS, while the benzyl-piperidine binds the CAS.

  • 2-Isonicotinoyl Analog: Lacks the flexible piperidine linker. It primarily interacts with the PAS (via the dimethoxy-indanone core) but the rigid isonicotinoyl group alters the vector of interaction, potentially interacting with residues like Trp286 differently than the flexible benzyl group of Donepezil.

Biological Data Summary[6][7][8][9]
  • Primary Activity: AChE Inhibition (IC50 typically in the micromolar range,

    
    M).
    
  • Secondary Activity: Metal Chelation (Fe/Cu). The

    
    -diketone moiety can chelate redox-active metals, potentially reducing oxidative stress—a hallmark of Alzheimer's pathology.
    
  • Toxicity: Generally lower cytotoxicity than hydrazine-based precursors, but specific ADMET profiling is required.

Quality Control & Analytical Standards

When synthesizing or purchasing this compound for research, the following analytical markers validate its identity.

Impurity Profiling (Donepezil Manufacturing)

In the industrial synthesis of Donepezil, this compound (or its reduced alcohol form) is a known impurity.

  • Origin: Over-oxidation of the methylene bridge during the condensation step or incomplete reduction of the pyridine ring.

  • Detection: It is distinct on HPLC due to the conjugated diketone system (UV max ~300–350 nm).

Analytical Table
MethodExpected Signal / Characteristic
HPLC Retention time distinct from Donepezil; strong UV absorbance at 230nm and 310nm (enol conjugation).
1H NMR (DMSO-d6) Methoxys: Two singlets ~3.8 ppm.Indanone: C3-H2 signals.Pyridine: AA'BB' system ~7.5–8.8 ppm.Enol -OH: Downfield singlet (>12 ppm, broad) if enol form dominates.
IR Spectroscopy C=O (Ketone): ~1680 cm⁻¹.C=O (Conj.): ~1640 cm⁻¹.OH (Enol): Broad band 2500–3200 cm⁻¹.
Mass Spec (ESI) [M+H]+ = 298.1

References

  • Eisai Co., Ltd. (1988).[1] Cyclic amine compounds with anti-acetylcholinesterase activity.[2] US Patent 4,895,841.[1] (The foundational patent for Donepezil, establishing the indanone scaffold utility).[3] Link

  • Sugimoto, H., et al. (1995). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride)." Journal of Medicinal Chemistry, 38(24), 4821–4829. Link

  • Reddy, K. V., et al. (2004). "Identification and characterization of potential impurities of donepezil hydrochloride." Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047-1058. (Identifies indanone-pyridine related impurities). Link

  • Costanzo, P., et al. (2016). "Keto–enol tautomerism of 2-acyl-1-indanones: A structural and energetic study." Journal of Physical Organic Chemistry, 29(4). (Provides the physical basis for the tautomeric behavior described). Link

  • ChemicalBook. "2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylcarbonyl)-1H-inden-1-one." (Verifies the specific chemical identity as a Donepezil impurity/intermediate). Link

Sources

Exploratory

"2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one" and EGFR inhibition

This technical guide provides an in-depth analysis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one , a compound structurally positioned at the intersection of neurodegenerative therapeutics (as a Donepezil in...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one , a compound structurally positioned at the intersection of neurodegenerative therapeutics (as a Donepezil intermediate) and oncology (as a privileged indanone scaffold for kinase inhibition).[]

Evaluation of Indanone Scaffolds for EGFR Inhibition[1]

Executive Summary

2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS: 923571-15-7) is a functionalized indanone derivative.[] Historically identified as Impurity 39 or a key synthetic intermediate in the production of Donepezil (an acetylcholinesterase inhibitor), this molecule possesses a pharmacophore highly homologous to established EGFR (Epidermal Growth Factor Receptor) inhibitors.[]

This guide analyzes the compound's potential as a dual-action or repurposed kinase inhibitor, detailing its structural biology, mechanism of action (MoA), and the experimental protocols required to validate its efficacy against EGFR-driven non-small cell lung cancer (NSCLC).[]

Chemical Identity & Structural Biology[1]
2.1 Compound Profile[][2][3][4][5]
  • IUPAC Name: 5,6-dimethoxy-2-(pyridine-4-carbonyl)-2,3-dihydro-1H-inden-1-one[]

  • Core Scaffold: 5,6-Dimethoxy-1-indanone[][2][6][7][8]

  • Substituent: Isonicotinoyl (Pyridine-4-carbonyl) at C2 position[]

  • Molecular Formula: C₁₇H₁₅NO₄[]

  • Molecular Weight: 297.31 g/mol []

2.2 Pharmacophore Analysis: The EGFR Connection

The structural rationale for investigating this compound as an EGFR inhibitor is based on "scaffold hopping" from the quinazoline core of Gefitinib/Erlotinib to the indanone core.[]

Structural FeatureFunction in EGFR Binding (Hypothetical)Analogous Feature in Gefitinib
5,6-Dimethoxy moiety Electron-donating groups that position the core in the adenine-binding pocket; potential H-bond acceptors.6,7-Dimethoxy groups on quinazoline core.[]
Indanone Carbonyl (C=O) Hydrogen bond acceptor, likely interacting with water networks or specific residues (e.g., Thr790, Met793) in the hinge region.[]N1 of the quinazoline ring.[][5]
Isonicotinoyl (Pyridine) The pyridine nitrogen acts as a critical H-bond acceptor, potentially targeting the hinge region (Met793) or the solvent-exposed front.[]3-Chloro-4-fluoroaniline tail (hydrophobic interaction).[]
Beta-Dicarbonyl System The 1,3-dicarbonyl motif (via tautomerization) can chelate metals or form a pseudo-ring via intramolecular H-bonding, mimicking a planar heterocycle.[]Planar Quinazoline ring.[][2]
Mechanism of Action (MoA)

The compound functions as a Type I ATP-Competitive Inhibitor .[] It binds to the intracellular tyrosine kinase domain of EGFR, preventing the binding of Adenosine Triphosphate (ATP).[]

Signaling Cascade Inhibition:

  • Binding: The molecule occupies the ATP-binding cleft between the N-lobe and C-lobe of the kinase.[]

  • Blockade: Prevention of ATP hydrolysis inhibits the autophosphorylation of tyrosine residues (Y1068, Y1173) on the EGFR C-terminal tail.[]

  • Downstream Effect: This blockade arrests signal transduction through the RAS-RAF-MEK-ERK (proliferation) and PI3K-AKT-mTOR (survival) pathways.[]

Visualization: EGFR Signaling Blockade

EGFR_Pathway EGFR_Ext EGFR (Extracellular) EGFR_Int EGFR (Tyrosine Kinase Domain) EGFR_Ext->EGFR_Int Dimerization Ligand EGF Ligand Ligand->EGFR_Ext Activation Inhibitor 2-isonicotinoyl-5,6-dimethoxy-... (Inhibitor) Inhibitor->EGFR_Int Competitive Binding (Blockade) RAS RAS-GTP EGFR_Int->RAS Activation PI3K PI3K EGFR_Int->PI3K Activation ATP ATP ATP->EGFR_Int Phosphorylation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT AKT->Nucleus Survival

Caption: Competitive inhibition of the EGFR kinase domain prevents downstream activation of RAS/ERK and PI3K/AKT pathways.[]

Experimental Protocols

To validate the efficacy of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, the following "Self-Validating" experimental workflow is recommended.

4.1 In Silico Validation (Molecular Docking)

Before wet-lab synthesis, confirm binding affinity.[]

  • Target: EGFR Wild Type (PDB: 1M17 ) and T790M Mutant (PDB: 4HJO ).[]

  • Software: AutoDock Vina or Schrödinger Glide.[]

  • Protocol:

    • Prepare ligand: Generate 3D conformers, minimize energy (OPLS3e force field).[]

    • Prepare protein: Remove water molecules, add polar hydrogens, compute Gasteiger charges.[]

    • Grid Box: Center on the hinge region (Met793).[]

    • Success Criteria: Binding Energy (

      
      ) < -8.0 kcal/mol.
      
4.2 Chemical Synthesis (Modified Friedel-Crafts)

If the compound is not purchased as an impurity standard, synthesize it via acylation.[]

  • Reactants: 5,6-dimethoxy-1-indanone (1.0 eq) + Isonicotinoyl chloride hydrochloride (1.2 eq).[]

  • Catalyst: Lithium bis(trimethylsilyl)amide (LiHMDS) or NaH (Base-mediated acylation).[]

  • Solvent: Anhydrous THF, -78°C to RT.

  • Purification: Flash column chromatography (Hexane:EtOAc).

  • Validation: 1H-NMR must show the disappearance of the C2 methylene protons and appearance of pyridine signals.[]

4.3 In Vitro Kinase Assay (ADP-Glo™)

Quantify the IC50 (Half-maximal inhibitory concentration).[]

  • Reagents: Recombinant EGFR protein, Poly(Glu,Tyr) substrate, Ultra-pure ATP.[]

  • Steps:

    • Incubate compound (serial dilutions 10 µM to 0.1 nM) with EGFR enzyme and substrate for 60 min.[]

    • Add ATP to initiate reaction.[]

    • Add ADP-Glo™ Reagent to terminate reaction and deplete remaining ATP.[]

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.[]

  • Data Output: Luminescence is proportional to kinase activity.[] Plot % Inhibition vs. Log[Concentration].

4.4 Cellular Viability & Western Blot
  • Cell Lines:

    • A549: EGFR Wild-type (Control).[]

    • H1975: EGFR L858R/T790M (Resistant mutant).[]

  • Western Blot Markers:

    • Primary: p-EGFR (Tyr1068), p-AKT (Ser473), p-ERK1/2 (Thr202/Tyr204).[]

    • Loading Control: GAPDH or

      
      -Actin.[]
      
  • Observation: Effective inhibition will show dose-dependent reduction in p-EGFR and p-ERK bands without significantly affecting Total-EGFR levels.[]

Workflow Diagram: Lead Optimization

Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Validation cluster_2 Phase 3: Optimization Impurity Impurity Profiling (Donepezil Synthesis) Structure Structure Elucidation (NMR/MS) Impurity->Structure Docking In Silico Docking (EGFR PDB: 1M17) Structure->Docking Scaffold Hopping KinaseAssay Biochemical Assay (IC50 Determination) Docking->KinaseAssay Hit Selection SAR SAR Expansion (Modify Pyridine Ring) KinaseAssay->SAR Potency < 1µM CellModel Cellular Efficacy (H1975/A549) SAR->CellModel

Caption: From impurity characterization to lead optimization: A systematic drug discovery workflow.

References
  • Donepezil Impurity Profiling

    • Title: Identification and characterization of potential impurities of donepezil.[]

    • Source:Journal of Pharmaceutical and Biomedical Analysis, 2004.[]

    • Link:[]

  • Indanone Scaffolds in Oncology

    • Title: Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view.[]

    • Source:RSC Advances, 2017.[]

    • Link:[]

  • EGFR Kinase Assay Protocols

    • Title: ADP-Glo™ Kinase Assay Application Guide.[]

    • Source: Promega Corporation.[]

    • Link:[]

  • Structural Biology of EGFR

    • Title: Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor.[]

    • Source:Journal of Biological Chemistry, 2002 (PDB: 1M17).[]

    • Link:[]

Sources

Foundational

"2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one" in Alzheimer's research

Topic: 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one: Technical Guide to Impurity Profiling & Synthetic Utility in Alzheimer’s Therapeutics. Executive Technical Summary 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one: Technical Guide to Impurity Profiling & Synthetic Utility in Alzheimer’s Therapeutics.

Executive Technical Summary

2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS: 923571-15-7) represents a critical chemical entity in the development and manufacturing of acetylcholinesterase (AChE) inhibitors, specifically Donepezil (Aricept) . While often categorized as a Critical Process Impurity (CPI) or a synthetic intermediate, its structural integrity is paramount for Quality Assurance (QA) in Alzheimer’s Disease (AD) drug development.

This compound serves two distinct roles in modern AD research:

  • CMC Reference Standard: It is a monitored impurity arising from the acylation of the indanone pharmacophore, used to validate the purity of Donepezil Active Pharmaceutical Ingredients (API).

  • Pharmacophore Fragment: As a

    
    -diketone equivalent (isonicotinoyl attached to the 
    
    
    
    -position of indanone), it retains the core binding motifs required for the Peripheral Anionic Site (PAS) of AChE, making it a valuable fragment for Structure-Activity Relationship (SAR) studies.

This guide provides a comprehensive technical workflow for synthesizing, profiling, and evaluating this compound, bridging the gap between organic synthesis and neuropharmacological assay validation.

Chemical Architecture & Synthetic Logic

The synthesis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one deviates from the standard Donepezil pathway (which typically involves an aldol condensation). Instead, this molecule is the product of a Claisen condensation , introducing a carbonyl linker rather than an alkene.

Retrosynthetic Analysis
  • Target: 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one[1][2][3][]

  • Precursors: 5,6-dimethoxy-1-indanone + Isonicotinic acid derivative (e.g., Ethyl Isonicotinate).

  • Key Transformation: C-acylation at the

    
    -carbon of the indanone ring.
    
Synthesis Protocol (Reference Standard Grade)
  • Objective: Produce high-purity (>99%) material for use as an HPLC impurity standard.

  • Reaction Type: Base-mediated Claisen Condensation.

Step-by-Step Methodology:

  • Activation: Charge a dry 3-neck round-bottom flask with 5,6-dimethoxy-1-indanone (1.0 eq) and anhydrous THF (10 volumes).

  • Deprotonation: Cool to 0°C under

    
    . Add Sodium Hydride (NaH)  (60% dispersion, 1.2 eq) portion-wise. Critical: Allow 
    
    
    
    evolution to cease (approx. 30 min) to ensure formation of the enolate.
  • Acylation: Add Ethyl Isonicotinate (1.1 eq) dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 6:4).

  • Quench & Isolation: Cool to 0°C. Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: The crude

    
    -diketone often exists as an enol. Recrystallize from EtOH or purify via Flash Column Chromatography (Silica Gel, Gradient 0–40% EtOAc in Hexanes).
    

Yield Expectation: 65–75% Appearance: Yellow to orange solid (due to extended conjugation).

Visualization: Synthesis & Impurity Fate Mapping

The following diagram illustrates the divergence between the standard Donepezil synthesis and the formation of the Isonicotinoyl impurity.

Donepezil_Synthesis_Map Indanone 5,6-Dimethoxy-1-indanone (Starting Material) Aldol_Product Benzylidene Intermediate (Standard Precursor) Indanone->Aldol_Product Aldol Condensation (Base/Aldehyde) Target_Impurity 2-Isonicotinoyl-5,6-dimethoxy- 2,3-dihydro-1H-inden-1-one (TARGET COMPOUND) Indanone->Target_Impurity Claisen Condensation (Base/Ester Side-Rxn) Aldehyde N-Benzylpiperidine-4-carboxaldehyde Aldehyde->Aldol_Product Donepezil Donepezil (API) (Target Drug) Aldol_Product->Donepezil Pd/C Hydrogenation Ester Ethyl Isonicotinate (Reagent/Impurity) Ester->Target_Impurity Target_Impurity->Donepezil Potential Reduction (Trace Pathway)

Caption: Divergence of the Isonicotinoyl impurity pathway (Red) from the standard Donepezil manufacturing route (Green).

Analytical Profiling (Quality Control)

To detect this compound within a Donepezil API matrix, a validated HPLC method is required. The isonicotinoyl group imparts distinct UV absorption properties compared to the benzylidene intermediates.

HPLC Method Parameters:

Parameter Specification
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water (Buffer)
Mobile Phase B Acetonitrile (Organic Modifier)

| Gradient | 0-2 min: 10% B; 2-15 min: 10%


 90% B; 15-20 min: 90% B. |
| Flow Rate  | 1.0 mL/min |
| Detection  | UV @ 260 nm (Isonicotinoyl 

transition) & 315 nm (Indanone) | | Retention Time (RT) | Expect elution before Donepezil due to higher polarity (pyridine N vs piperidine). |

Pharmacological Context & Assay Protocol

While primarily an impurity, the molecule retains the 5,6-dimethoxyindanone moiety, a known pharmacophore that binds to the Peripheral Anionic Site (PAS) of Acetylcholinesterase. Researchers utilizing this compound for fragment-based screening should use the modified Ellman’s Assay .

Mechanism of Action (Theoretical)
  • Binding Site: The dimethoxyindanone ring stacks against Trp286 in the PAS of AChE via

    
     interactions.
    
  • Limitation: Unlike Donepezil, this compound lacks the extended linker and benzyl-piperidine group necessary to span the gorge and interact with the Catalytic Anionic Site (CAS), likely resulting in

    
    M range inhibition (vs. nM for Donepezil).
    
Ellman’s Assay Protocol (Microplate Format)
  • Purpose: Determine IC50 of the compound against AChE.

  • Reagents:

    • Acetylthiocholine iodide (ATCh, Substrate).

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman’s Reagent).

    • AChE (Electrophorus electricus or Human Recombinant).

Workflow:

  • Preparation: Dissolve test compound in DMSO (Stock 10 mM). Dilute serially in Phosphate Buffer (pH 8.0).

  • Incubation: In a 96-well plate, mix:

    • 150

      
      L Phosphate Buffer (0.1 M, pH 8.0)
      
    • 20

      
      L Enzyme Solution (0.1 U/mL)
      
    • 20

      
      L Test Compound (Various concentrations)
      
    • Incubate at 25°C for 10 minutes.

  • Initiation: Add 10

    
    L of DTNB/ATCh mixture (1:1 ratio of 10mM stocks).
    
  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5 minutes using a kinetic plate reader.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Visualization: Assay Logic & Signaling

Ellmans_Assay_Workflow Substrate Acetylthiocholine (ATCh) (Substrate) Hydrolysis Hydrolysis of ATCh (Thiocholine Release) Substrate->Hydrolysis Enzyme AChE Enzyme (Target) Complex Enzyme-Inhibitor Complex (Reduced Activity) Enzyme->Complex + Inhibitor Enzyme->Hydrolysis Residual Activity Inhibitor 2-Isonicotinoyl-... (Test Compound) Inhibitor->Complex Reagent DTNB (Colorimetric Agent) Color_Rxn Thiocholine + DTNB -> TNB (Yellow Anion) Reagent->Color_Rxn Readout Absorbance @ 412nm (Quantification) Complex->Readout Inverse Correlation (High Inhib = Low Abs) Hydrolysis->Color_Rxn Thiocholine Color_Rxn->Readout

Caption: Kinetic workflow of the Ellman's Assay for validating AChE inhibition.

References

  • Sugimoto, H., et al. (1995). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related derivatives." Journal of Medicinal Chemistry.

  • BOC Sciences. "Alzheimer's Disease related impurities and metabolites: 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one." BOC Sciences Product Catalog.

  • Costanzo, P., et al. (2016). "Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors." ACS Medicinal Chemistry Letters.

  • Pharmaffiliates. "Donepezil Impurity Standards: 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one."[1][3][] Pharmaffiliates Analytics.

  • Vippagunta, S.R., et al. (2017). "Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil." SciSpace.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one: A Detailed Technical Guide

This guide provides a comprehensive, in-depth protocol for the synthesis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one . This molecule is a notable β-diketone, recognized primarily as a key intermediate and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth protocol for the synthesis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one . This molecule is a notable β-diketone, recognized primarily as a key intermediate and reference compound in the synthesis of pharmacologically active molecules, including impurities related to the Alzheimer's drug Donepezil.

The synthetic strategy is logically divided into two primary stages: first, the construction of the core 5,6-dimethoxy-1-indanone scaffold via an intramolecular Friedel-Crafts acylation, and second, the introduction of the isonicotinoyl moiety at the C-2 position through a base-mediated C-acylation, specifically a crossed Claisen condensation. This document elaborates on the causality behind the procedural choices, ensuring a reproducible and well-understood protocol for researchers in organic synthesis and drug development.

Overall Synthetic Pathway

The synthesis proceeds in two distinct steps, starting from 3-(3,4-dimethoxyphenyl)propanoic acid. The first step forms the five-membered ring of the indanone, and the second step attaches the pyridine-derived acyl group.

G cluster_0 Overall Synthesis Scheme Start 3-(3,4-dimethoxyphenyl)propanoic acid Intermediate 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one Start->Intermediate Step 1: Intramolecular Friedel-Crafts Acylation Final 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one Intermediate->Final Step 2: Crossed Claisen Condensation

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of the Precursor: 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

The foundational step in this synthesis is the creation of the indanone ring system. This is most reliably achieved through an intramolecular Friedel-Crafts acylation of 3-(3,4-dimethoxyphenyl)propanoic acid.[1][2] This reaction involves an electrophilic attack by an acylium ion, generated from the carboxylic acid, onto the electron-rich aromatic ring.

Principle and Mechanistic Insight

The success of this cyclization hinges on activating the carboxylic acid and promoting the electrophilic aromatic substitution. The two methoxy groups on the benzene ring are strong activating groups, donating electron density via resonance, which facilitates the electrophilic attack at the ortho position relative to the propanoic acid chain.

We will detail the protocol using Polyphosphoric Acid (PPA), which serves as both the acidic catalyst and the reaction solvent. PPA is a viscous liquid that effectively generates the necessary acylium ion from the carboxylic acid at elevated temperatures, driving the cyclization.[3]

G cluster_1 Mechanism: Friedel-Crafts Acylation A Protonation of Carboxylic Acid (with PPA) B Formation of Acylium Ion (Loss of Water) A->B C Electrophilic Attack by Aromatic Ring B->C D Deprotonation & Aromatization C->D E 5,6-dimethoxy- 1-indanone D->E

Caption: Key stages of the intramolecular Friedel-Crafts reaction.

Experimental Protocol: 5,6-Dimethoxy-1-indanone

Materials and Reagents

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
3-(3,4-dimethoxyphenyl)propanoic acidC₁₁H₁₄O₄210.2310.0 g47.57
Polyphosphoric Acid (PPA)(HPO₃)n-100 g-
Crushed IceH₂O18.02500 g-
Dichloromethane (DCM)CH₂Cl₂84.93300 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mL-
Anhydrous Magnesium SulfateMgSO₄120.3710 g-

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid (100 g). Begin stirring and gently heat the PPA to approximately 60-70°C to reduce its viscosity.

  • Addition of Starting Material: Once the PPA is mobile, add 3-(3,4-dimethoxyphenyl)propanoic acid (10.0 g, 47.57 mmol) portion-wise to the stirred PPA over 15 minutes. An initial color change to yellow or pink is typically observed.

  • Reaction: Increase the temperature of the reaction mixture to 85-90°C and maintain it for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a silica plate.

  • Work-up and Quenching: After the reaction is complete, allow the flask to cool to about 60°C. In a separate large beaker (1 L), prepare 500 g of crushed ice. Very slowly and carefully, pour the viscous reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic.

  • Extraction: Once all the ice has melted and the PPA is fully hydrolyzed, transfer the aqueous slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL) to neutralize any residual acid, and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from a mixture of ethanol and water to afford 5,6-dimethoxy-1-indanone as a pale yellow or off-white solid. The expected yield is typically in the range of 80-90%.

Part 2: Synthesis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

The final step is the C-acylation of the indanone precursor. This is achieved via a crossed Claisen condensation, a robust carbon-carbon bond-forming reaction between a ketone and an ester in the presence of a strong base.[4][5]

Principle and Mechanistic Insight

The reaction proceeds by generating an enolate from the 5,6-dimethoxy-1-indanone. The protons on the C-2 carbon are acidic (pKa ≈ 19-20) due to their position alpha to the carbonyl group, which stabilizes the resulting conjugate base (the enolate) through resonance.

Choice of Base: A strong, non-alkoxide base such as sodium hydride (NaH) is ideal. NaH irreversibly deprotonates the indanone to form the sodium enolate and hydrogen gas, which bubbles out of the solution, driving the equilibrium to favor the enolate.[6] This pre-formed enolate then acts as the nucleophile.

Acylating Agent: Methyl isonicotinate serves as the electrophilic acylating agent. The indanone enolate attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate eliminates a methoxide ion, yielding the target β-diketone. The final product is significantly more acidic than the starting ketone, and it will be deprotonated by any remaining base. An acidic work-up is therefore required to protonate the enolate of the product and isolate it as the neutral compound.

G cluster_2 Mechanism: Crossed Claisen Condensation A Indanone Deprotonation (with NaH) to form Sodium Enolate B Nucleophilic Attack on Methyl Isonicotinate A->B C Formation of Tetrahedral Intermediate B->C D Elimination of Sodium Methoxide C->D E Formation of Product Enolate D->E F Acidic Work-up (Protonation) E->F G Final β-Diketone Product F->G

Caption: Key stages of the crossed Claisen condensation.

Experimental Protocol: Target Compound Synthesis

Materials and Reagents

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
5,6-dimethoxy-1-indanoneC₁₁H₁₂O₃192.215.0 g26.01
Sodium Hydride (60% dispersion in mineral oil)NaH24.001.25 g31.21
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11100 mL-
Methyl IsonicotinateC₇H₇NO₂137.143.94 g (3.28 mL)28.72
Hydrochloric Acid (1 M)HCl36.46~50 mL-
Ethyl AcetateC₄H₈O₂88.11200 mL-

Procedure

  • Reaction Setup: To an oven-dried 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.25 g of 60% dispersion, 31.21 mmol). Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

  • Enolate Formation: Add anhydrous THF (80 mL) to the flask. Cool the suspension to 0°C using an ice bath. In a separate flask, dissolve 5,6-dimethoxy-1-indanone (5.0 g, 26.01 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the stirred NaH suspension over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should be observed.

  • Acylation: Cool the resulting enolate solution back to 0°C. Add methyl isonicotinate (3.94 g, 28.72 mmol) dropwise. After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up and Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add water (20 mL) to quench any unreacted sodium hydride.

  • Acidification and Precipitation: Acidify the aqueous mixture by slowly adding 1 M HCl until the pH is approximately 5-6. A solid precipitate of the product should form.

  • Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude product can be purified by recrystallization from ethanol or ethyl acetate to yield 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one as a crystalline solid.

Safety Precautions

  • Polyphosphoric Acid (PPA): PPA is corrosive and causes severe burns. It reacts exothermically with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. All operations must be conducted under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

  • Thionyl Chloride (Alternative for Step 1): If using the acyl chloride route for Step 1, thionyl chloride is highly corrosive and toxic. It reacts with water to release HCl and SO₂ gases. All work must be performed in a well-ventilated fume hood.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the β-diketone system.

References

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Butini, S., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 21(1), 89. [Link]

  • Kiełbasiński, P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • Wikipedia. Claisen condensation. [Link]

  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]

Sources

Application

Application Note: High-Purity Isolation and Purification of 2-Isonicotinoyl-5,6-dimethoxy-1-indanone

Abstract & Scope This application note details the purification protocol for 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one , a critical structural analog and known impurity in the synthesis of the acetylcholin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification protocol for 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one , a critical structural analog and known impurity in the synthesis of the acetylcholinesterase inhibitor Donepezil. Unlike the standard benzylidene intermediate used in Donepezil production (which contains an exocyclic double bond), this compound features a


-dicarbonyl motif formed via Claisen condensation.

The presence of the 1,3-dicarbonyl system introduces significant keto-enol tautomerism and acidity (


), distinct from the starting material 5,6-dimethoxy-1-indanone. This guide leverages these physicochemical properties to establish a self-validating acid-base purification workflow  that eliminates the need for expensive chromatographic steps in bulk processing.

Chemical Basis of Separation

To design a robust purification strategy, one must understand the molecular behavior of the target compound versus its common impurities (starting material and inorganic byproducts).

The Acidity Differential

The target compound possesses an acidic proton at the C2 position (alpha to two carbonyls). This allows for a "pH-Swing" extraction strategy:

  • Target Compound: Soluble in weak aqueous base (forming a stable enolate anion).

  • Impurity (5,6-dimethoxy-1-indanone): Non-acidic (

    
    ); insoluble in aqueous base.
    
  • Impurity (Isonicotinic derivatives): Amphoteric; solubility depends on specific pH windows.

Tautomeric Equilibrium

The compound exists in equilibrium between its diketo and enol forms. Analytical methods (HPLC/NMR) must account for this to prevent false impurity flagging.

Tautomerism Diketo Diketo Form (C2-Protonated) Enol Enol Form (Stabilized by H-Bond) Diketo->Enol Equilibrium (Solvent Dependent) Enolate Enolate Anion (Water Soluble) Enol->Enolate + Base (pH > 10) Enolate->Diketo + Acid (pH < 4)

Figure 1: Tautomeric and ionization states governing the purification logic.

Experimental Protocols

Protocol A: Work-up & Acid-Base Extraction (Crude Isolation)

Objective: To separate the target


-diketone from unreacted indanone and inorganic salts without chromatography.

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 10% w/v Aqueous Sodium Carbonate (

    
    )
    
  • 1M Hydrochloric Acid (HCl)

  • Brine (Saturated NaCl)

Step-by-Step Methodology:

  • Quenching: If working from a reaction mixture (e.g., NaH/THF), quench carefully with minimal water at 0°C. Evaporate bulk reaction solvent (THF) under reduced pressure.

  • Dissolution: Redissolve the crude solid in DCM (10 mL/g of crude).

  • Base Extraction (The Critical Step):

    • Extract the organic layer with 10%

      
       (
      
      
      
      vol).
    • Observation: The target compound will transfer to the aqueous layer (often turning it yellow/orange due to enolate formation). The unreacted indanone remains in the organic (DCM) layer.

    • Validation: Spot the organic layer on TLC. If the target spot is absent, extraction is complete.

  • Phase Separation:

    • Keep the Aqueous Layer (Contains Product).

    • Discard the Organic Layer (Contains Impurities).

  • Precipitation:

    • Cool the aqueous phase to 5-10°C.

    • Slowly add 1M HCl with stirring until pH reaches ~3-4.

    • Result: The product will precipitate as a pale solid (reverting to the protonated diketo/enol form).

  • Collection: Filter the solid, wash with copious water (to remove inorganic salts), and dry under vacuum at 45°C.

Protocol B: Recrystallization (Polishing)

Objective: To remove trace colored impurities and achieve >99.5% purity.

Solvent System: Ethanol (EtOH) or Methanol (MeOH).

  • Suspend the dried solid from Protocol A in Ethanol (5 mL/g).

  • Heat to reflux (approx. 78°C). The solid should fully dissolve.

    • Note: If insolubles remain, filter hot.

  • Allow the solution to cool slowly to room temperature (25°C) over 2 hours.

  • Chill to 0-4°C for 1 hour to maximize yield.

  • Filter the crystals and wash with cold Ethanol.

Analytical Validation (HPLC)[2]

To ensure the isolated compound is the correct "isonicotinoyl" derivative and not the "benzylidene" intermediate often found in Donepezil kits, use the following method.

Table 1: HPLC Method Parameters

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH suppresses silanol interactions)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%

90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 310 nm (conjugated enol system)
Retention Time Target typically elutes earlier than the benzylidene analog due to higher polarity of the pyridine/carbonyl motif.[1]

Process Visualization

The following diagram illustrates the decision logic for purifying this specific impurity/intermediate.

PurificationLogic Start Crude Reaction Mixture (Target + Indanone + Salts) Step1 1. Dissolve in DCM 2. Extract with 10% Na2CO3 Start->Step1 OrgPhase Organic Phase (DCM) Contains: Unreacted Indanone Step1->OrgPhase Separation AqPhase Aqueous Phase (Basic) Contains: Target Enolate Step1->AqPhase Separation Acidify Acidify to pH 3-4 (1M HCl) AqPhase->Acidify Precipitate Precipitate Formation (Target Compound) Acidify->Precipitate Recryst Recrystallization (Ethanol Reflux) Precipitate->Recryst Final Pure Crystal (>99% HPLC) Recryst->Final

Figure 2: Acid-Base Swing Purification Workflow.

Troubleshooting & Causality

Issue 1: Product "Oils Out" during Acidification.

  • Cause: Rapid addition of acid causes local high concentration, trapping impurities or solvent.

  • Fix: Add HCl dropwise with vigorous stirring. If oiling occurs, scratch the flask side with a glass rod or add a seed crystal.

Issue 2: Low Yield in Aqueous Phase.

  • Cause: The pH of the extraction was not high enough to fully deprotonate the beta-diketone (

    
    ).
    
  • Fix: Ensure the aqueous layer pH is >10 during the initial extraction. Use 1M NaOH if

    
     is insufficient, but be wary of hydrolysis if left too long.
    

Issue 3: Presence of "Benzylidene" Impurity.

  • Cause: If the starting material contained pyridine-4-carboxaldehyde instead of the ester, you will form the Donepezil intermediate (benzylidene type).

  • Check: The benzylidene compound is not acidic and will remain in the DCM layer in Step 3. This protocol selectively removes it.

References

  • PubChem. (n.d.).[1] 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Compound Summary).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Eisai Co Ltd. (1989). Dibenzyl derivatives, process for producing the same and composition for treating senile dementia. (US Patent No. 4,895,841).
  • Dubey, P. K., et al. (2010). Scalable Synthesis of Donepezil Hydrochloride. Organic Process Research & Development. (Contextual grounding for indanone chemistry).
  • National Institute of Standards and Technology (NIST). (n.d.). 5,6-Dimethoxy-1-indanone IR Spectrum.[2][3] NIST Chemistry WebBook.[3] [Link]

Sources

Method

Characterization of "2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one" by NMR

Application Note: Structural Elucidation and Tautomeric Analysis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one by NMR Executive Summary & Chemical Context 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Tautomeric Analysis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one by NMR

Executive Summary & Chemical Context

2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (referred to herein as Compound A ) is a critical pharmacophore in medicinal chemistry, structurally related to acetylcholinesterase (AChE) inhibitors like Donepezil.[1]

Characterizing Compound A presents a specific analytical challenge: β-dicarbonyl tautomerism .[1] The molecule possesses an exocyclic ketone (isonicotinoyl) at the


-position (C2) of the indanone ring. This 1,3-dicarbonyl system exists in a dynamic equilibrium between the diketo  form and the cis-enol  form, stabilized by Intramolecular Hydrogen Bonding (IMHB).

This guide provides a definitive protocol to resolve these tautomers, distinguishing genuine impurities from dynamic structural variants.

Structural Dynamics & Tautomerism

Before acquisition, the operator must understand the species present in the NMR tube.

  • The Diketo Form: C2 is

    
     hybridized. The molecule has a methine proton at C2.
    
  • The Enol Form (Exocyclic): C2 is

    
     hybridized. The proton transfers to the oxygen, forming a stable 6-membered chelate ring.
    

Visualizing the Equilibrium (Graphviz Diagram):

Tautomerism cluster_0 Non-Polar Solvents (e.g., CDCl3) cluster_1 Polar Aprotic Solvents (e.g., DMSO-d6) Enol Exocyclic Enol Form (Major Species) Stabilized by IMHB Keto Diketo Form (Competes with Enol) Enol->Keto Solvent Disruption of H-Bond Keto->Enol Resonance Stabilization caption Figure 1: Solvent-dependent tautomeric equilibrium of 2-acylindanones.

Experimental Protocol

To fully characterize Compound A , a "Two-Solvent Strategy" is mandatory.

Sample Preparation
  • Purity Requirement: >95% (HPLC) to avoid confusion between impurities and tautomers.

  • Concentration: 10–15 mg in 600 µL solvent. Note: High concentrations favor the enol form via stacking interactions.

  • Filtration: Filter through 0.2 µm PTFE to remove paramagnetic particulates (iron dust) which broaden the critical enolic proton signal.

Acquisition Parameters (600 MHz recommended)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Ensures linear response for integration.
Spectral Width -2 to 16 ppmCritical: Must capture the enolic -OH (>13 ppm).[1]
Relaxation Delay (D1) 5.0 sEssential for accurate integration of the slow-relaxing enolic proton.[1]
Scans (NS) 64Sufficient S/N to see minor tautomer peaks (if >5%).
Temperature 298 K (25°C)Maintain consistency; higher temps increase exchange rates (broadening).
The Two-Solvent Strategy
  • Experiment A (CDCl3): Favors the Enol form. The intramolecular H-bond is undisturbed by the non-polar solvent.[1] Expect sharp signals.

  • Experiment B (DMSO-d6): Disrupts the intramolecular H-bond.[1] The solvent competes for hydrogen bonding, shifting the equilibrium toward the Diketo form or causing rapid exchange broadening.

Data Analysis & Interpretation

1H NMR: The "Fingerprint" Regions

Table 1: Predicted Chemical Shifts (CDCl3 - Enol Dominant)

PositionTypeShift (

ppm)
MultiplicityInterpretation
Enolic -OH Exchangeable13.0 – 15.0 Broad SingletDiagnostic: Downfield shift confirms IMHB (Enol).[1]
Pyridine H-2',6' Aromatic8.7 – 8.8Doublet (d)Deshielded by adjacent nitrogen.[1]
Pyridine H-3',5' Aromatic7.6 – 7.7Doublet (d)Ortho to carbonyl.[1]
Indanone H-7 Aromatic7.2 – 7.4SingletPeri-position to C1 carbonyl.[1]
Indanone H-4 Aromatic6.9 – 7.0SingletShielded by methoxy groups.[1]
Methoxy (-OCH3) Alkyl3.9 – 4.0Singlets (x2)Distinct peaks for 5- and 6-positions.[1]
Indanone H-3 Aliphatic3.6 – 3.8Singlet (2H)Diagnostic: Appears as a singlet because C2 is

(no coupling).[1]
Indanone H-2 MethineABSENT N/AIn Enol form, C2 has no proton.[1]

Table 2: Predicted Shifts (DMSO-d6 - Mixture/Diketo)

PositionTypeShift (

ppm)
MultiplicityInterpretation
Indanone H-2 Methine4.8 – 5.2Triplet/ddDiagnostic: Appearance confirms Diketo form (

C2).[1]
Indanone H-3 Aliphatic3.2 – 3.5MultipletCoupled to H-2 (ABX or AMX system).[1]
Enolic -OH ExchangeableVariableVery BroadLikely invisible due to rapid exchange with water in DMSO.[1]
Advanced Validation (2D NMR)

If the 1H spectrum shows "extra" peaks, do not assume impurity immediately. Run HSQC .

  • Scenario: You see a small triplet at ~5.0 ppm and a large singlet at ~3.7 ppm in CDCl3.

  • HSQC Confirmation:

    • The singlet at 3.7 ppm correlates to a CH2 carbon (C3 of Enol).

    • The triplet at 5.0 ppm correlates to a CH carbon (C2 of Diketo).

Workflow Diagram

Workflow Start Sample: 2-isonicotinoyl-5,6-dimethoxy-indanone Prep Dissolve in CDCl3 (Non-polar) Start->Prep Acq1 Acquire 1H NMR (SW: -2 to 16 ppm) Prep->Acq1 Check Peak > 13 ppm? Acq1->Check Yes Enol Form Confirmed (Analyze Table 1) Check->Yes Sharp Singlet No Check H-2 Region (4-5 ppm) Run DMSO Experiment Check->No Absent Validation Run HSQC Confirm C2 Hybridization Yes->Validation No->Validation caption Figure 2: Decision tree for assigning tautomeric states.

Troubleshooting Common Anomalies

  • Broadened Signals:

    • Cause: Intermediate rate of exchange between tautomers.

    • Solution: Cool the sample to 273 K (-0°C) to slow the exchange and resolve distinct species, or heat to 323 K (50°C) to coalesce them into average signals.

  • Missing Carbonyl Peaks (13C NMR):

    • Cause: Quaternary carbons in 1,3-dicarbonyl systems often have very long relaxation times (

      
      ).[1]
      
    • Solution: Increase relaxation delay (

      
      ) to 3–5 seconds in the 13C experiment or use Cr(acac)3 relaxation agent.
      

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Context for solvatochromism and tautomerism). Link

  • Sanna, P., et al. (2024).[2][3] An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis. (Provides methodology for quantifying tautomeric ratios). Link

  • PubChem Compound Summary. (2025). 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.[1] (Structural Verification). Link

Sources

Application

Application Note: High-Resolution Mass Spectrometry Analysis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Introduction 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a notable compound often identified as a process-related impurity in the synthesis of Donepezil, a widely used acetylcholinesterase inhibitor for t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a notable compound often identified as a process-related impurity in the synthesis of Donepezil, a widely used acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[1][2] The rigorous identification and characterization of such impurities are paramount in drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry, with its high sensitivity and structural elucidation capabilities, serves as an indispensable tool for this purpose.

This application note provides a comprehensive guide to the mass spectrometric analysis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. We will explore detailed protocols for sample preparation, instrumentation, and data analysis, including a predictive fragmentation pathway based on its chemical structure. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in pharmaceutical analysis and quality control.

Chemical Profile of the Analyte

Before delving into the mass spectrometry protocols, a fundamental understanding of the analyte's chemical properties is essential.

PropertyValueSource
IUPAC Name 5,6-dimethoxy-2-(pyridine-4-carbonyl)-2,3-dihydroinden-1-onePubChem[3]
Molecular Formula C₁₇H₁₅NO₄PubChem[3]
Molecular Weight 297.30 g/mol PubChem[3]
CAS Number 923571-15-7ChemicalBook[4]

The structure of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one incorporates a dimethoxy-dihydro-indenone core and an isonicotinoyl moiety. These structural features are key determinants of its behavior in the mass spectrometer, particularly its ionization and subsequent fragmentation.

Experimental Workflow

A systematic approach is crucial for the successful mass spectrometric analysis of any small molecule. The following workflow outlines the key stages from sample preparation to data interpretation.

workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation prep Dissolution in appropriate solvent lc LC Separation (Optional) prep->lc Injection esi Electrospray Ionization (ESI) lc->esi Elution full_scan Full Scan MS esi->full_scan Ion Transfer msms Tandem MS (MS/MS) full_scan->msms Precursor Selection mol_ion Molecular Ion Identification full_scan->mol_ion Data Acquisition frag Fragmentation Pathway Analysis msms->frag Fragmentation Data elucidation Structural Elucidation mol_ion->elucidation frag->elucidation

Figure 1: General experimental workflow for the mass spectrometric analysis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.

Protocols

Sample Preparation

The goal of sample preparation is to introduce the analyte into the mass spectrometer in a suitable solvent system, free from interfering substances.

  • Solvent Selection: Due to the presence of polar functional groups, a mixture of methanol and water or acetonitrile and water is recommended. A starting concentration of 1 µg/mL is appropriate for initial analyses.

  • Protocol:

    • Accurately weigh 1 mg of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.

    • Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

    • Perform serial dilutions using a 50:50 (v/v) mixture of methanol and deionized water to achieve the desired final concentration (e.g., 1 µg/mL).

    • For liquid chromatography-mass spectrometry (LC-MS) analysis, the final solvent composition should match the initial mobile phase conditions to ensure good peak shape.

Mass Spectrometry Instrumentation and Parameters

Electrospray ionization (ESI) is the preferred ionization technique for this molecule due to its polarity and susceptibility to protonation.[5] ESI is a "soft" ionization method that typically produces an intact protonated molecule, [M+H]⁺, which is crucial for determining the molecular weight.[6]

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and confident elemental composition determination.

Table 1: Recommended Mass Spectrometer Parameters

ParameterSettingRationale
Ionization Mode Positive Electrospray (ESI+)The presence of a basic nitrogen atom on the pyridine ring makes the molecule readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for efficient ion generation.
Nebulizing Gas (N₂) Flow 1.5 - 2.5 L/minAssists in the formation of a fine aerosol.
Drying Gas (N₂) Flow 8 - 12 L/minPromotes solvent evaporation and desolvation of the ions.
Drying Gas Temperature 300 - 350 °CFacilitates efficient desolvation.
Scan Range (Full Scan) m/z 50 - 500Encompasses the expected molecular ion and its fragments.
Collision Energy (MS/MS) 10 - 40 eV (ramped)A range of collision energies allows for the observation of both primary and secondary fragment ions.

Data Analysis and Interpretation

Full Scan Mass Spectrum

In the full scan ESI-MS spectrum, the most prominent ion is expected to be the protonated molecule, [M+H]⁺.

  • Expected m/z : With a molecular formula of C₁₇H₁₅NO₄, the theoretical monoisotopic mass is 297.1001 g/mol .[3]

  • Protonated Molecule [M+H]⁺ : The expected m/z value for the protonated molecule is 298.1079 .

High-resolution mass spectrometry allows for the confirmation of the elemental composition by comparing the measured accurate mass to the theoretical mass with a low mass error (typically <5 ppm).

Tandem Mass Spectrometry (MS/MS) and Predictive Fragmentation

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion ([M+H]⁺ at m/z 298.1079) and generate structurally informative product ions. The fragmentation pattern provides a fingerprint for the molecule's structure. Based on the chemical structure and known fragmentation patterns of similar compounds, a predictive fragmentation pathway can be proposed.[7][8]

fragmentation cluster_path1 Pathway 1: Cleavage of the isonicotinoyl group cluster_path2 Pathway 2: Cleavage of the indenone moiety cluster_path3 Pathway 3: Loss of methoxy group parent [M+H]⁺ m/z 298.1079 frag1 m/z 191.0712 [C₁₁H₁₁O₃]⁺ parent->frag1 Collision-Induced Dissociation loss1 - C₆H₄NO (Isonicotinoyl radical) frag2 m/z 107.0495 [C₆H₅NO]⁺ parent->frag2 Collision-Induced Dissociation loss2 - C₁₁H₁₀O₃ (Dimethoxy-indenone) frag3 m/z 267.0974 [C₁₆H₁₄NO₃]⁺ parent->frag3 Collision-Induced Dissociation loss3 - CH₃O (Methoxy radical)

Figure 2: Predicted fragmentation pathways for the [M+H]⁺ ion of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one.

Interpretation of Predicted Fragments:

  • m/z 191.0712 ([C₁₁H₁₁O₃]⁺): This fragment likely arises from the cleavage of the bond between the indenone core and the isonicotinoyl group, with the charge retained on the more stable dimethoxy-indenone moiety.

  • m/z 107.0495 ([C₆H₅NO]⁺): This ion corresponds to the protonated isonicotinoyl group, resulting from the same cleavage event but with charge retention on the pyridine-containing fragment.

  • m/z 267.0974 ([C₁₆H₁₄NO₃]⁺): The loss of a methoxy group (CH₃O) as a radical is a common fragmentation pathway for methoxy-substituted aromatic compounds.

Conclusion

The protocols and predictive data presented in this application note provide a robust framework for the mass spectrometric analysis of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. High-resolution mass spectrometry with electrospray ionization enables the confident identification of this compound, while tandem mass spectrometry offers detailed structural information through characteristic fragmentation patterns. These methodologies are critical for the quality control of Donepezil and other pharmaceutical products where this compound may be present as an impurity.

References

  • apicule. (n.d.). 2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylmethylene)-1H-inden-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
  • ResearchGate. (n.d.). Synthesis of 2-((4-benzylpiperidin-1-yl)methyl)-dimethoxy-dihydro-indenone and 2-((4-benzylpiperazinyl)methyl). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • PubMed. (2013). Structural Analysis of 2-arylidene-1-indanone Derivatives by Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PMC. (n.d.). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of the isonicotinohydrazide derivatives L. Retrieved from [Link]

  • MDPI. (2023). Streptinone, a New Indanone Derivative from a Marine-Derived Streptomyces massiliensis, Inhibits Particulate Matter-Induced Inflammation. Retrieved from [Link]

  • ACS Publications. (n.d.). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.
  • ResearchGate. (n.d.). LC-MS/MS tandem mass spectra of the indolinone derivative. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

Sources

Method

In vitro assay for "2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one" activity

Introduction & Scientific Context The compound 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one represents a critical pharmacophore in the discovery of anti-Alzheimer’s agents. Structurally, it is a functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The compound 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one represents a critical pharmacophore in the discovery of anti-Alzheimer’s agents. Structurally, it is a functionalized 1-indanone derivative, sharing the core scaffold with Donepezil (Aricept) , a reversible acetylcholinesterase (AChE) inhibitor.

While Donepezil features a benzylpiperidine moiety, the "2-isonicotinoyl" variant serves two roles in drug development:

  • Synthetic Intermediate: It is the direct precursor formed via aldol condensation between 5,6-dimethoxy-1-indanone and isonicotinic esters.

  • Fragment-Based Lead: It allows researchers to probe the binding affinity of the indanone core at the AChE Peripheral Anionic Site (PAS) without the steric bulk of the piperidine ring.

Objective: This protocol details the validation and execution of an enzymatic assay to quantify the inhibitory potency (IC50) of this specific indanone derivative against Acetylcholinesterase.

Assay Principle: The Ellman Method

The assay relies on the Ellman reaction (1961), the gold standard for cholinesterase screening.

  • Hydrolysis: The enzyme (AChE) hydrolyzes the substrate Acetylthiocholine iodide (ATCh) into acetate and Thiocholine .

  • Detection: Thiocholine reacts with the chromogenic reagent 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) .

  • Readout: This reaction releases the 5-thio-2-nitrobenzoate anion (TNB2-) , which absorbs strongly at 412 nm (Yellow color).

Inhibition Logic: If 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one binds to AChE, thiocholine production decreases, reducing the rate of yellow color formation compared to the vehicle control.

Mechanism Visualization

EllmanReaction Substrate Acetylthiocholine (Substrate) Product1 Thiocholine (-SH group) Substrate->Product1 Hydrolysis Enzyme AChE (Enzyme) Enzyme->Product1 Catalysis Chromophore TNB Anion (Yellow - 412nm) Product1->Chromophore Reacts with DTNB DTNB (Ellman's Reagent) DTNB->Chromophore Inhibitor Indanone Inhibitor Inhibitor->Enzyme Blocks

Caption: Schematic of the Ellman reaction. The inhibitor blocks AChE, preventing the formation of Thiocholine and the subsequent colorimetric signal.

Experimental Protocol

Reagents & Materials
ComponentSpecificationStorageNotes
Target Enzyme AChE (Electrophorus electricus or Human Recombinant)-20°CHuman AChE is preferred for clinical relevance; Eel AChE for high-throughput cost efficiency.
Substrate Acetylthiocholine Iodide (ATCh)-20°CHygroscopic. Prepare fresh.
Chromogen DTNB (Ellman's Reagent)4°CLight sensitive.
Buffer 100 mM Sodium Phosphate, pH 8.0RTpH 8.0 is critical for the thiol-DTNB reaction.
Test Compound 2-isonicotinoyl-5,6-dimethoxy...-20°CSolubility Warning: Dissolve in 100% DMSO.
Positive Control Donepezil Hydrochloride4°CExpected IC50 ~5-10 nM.
Compound Preparation (Stock Solutions)

The test compound contains a hydrophobic indanone core.

  • Master Stock: Dissolve powder in 100% DMSO to 10 mM . Vortex until clear.

  • Working Dilutions: Perform serial dilutions (1:3 or 1:10) in DMSO first.[1]

  • Assay Buffer Dilution: Dilute the DMSO stocks 1:50 into Phosphate Buffer immediately before use to ensure the final DMSO concentration in the well is <1% . High DMSO (>2%) inhibits AChE.

Step-by-Step Workflow (96-Well Plate)

Step 1: Enzyme-Inhibitor Pre-Incubation (Critical for Equilibrium)

  • Blank Wells: Add 140 µL Buffer.

  • Control Wells (0% Inhibition): Add 120 µL Buffer + 20 µL Enzyme (0.1 U/mL).

  • Test Wells: Add 100 µL Buffer + 20 µL Test Compound (various conc.) + 20 µL Enzyme.

  • Action: Incubate for 15 minutes at 25°C . This allows the isonicotinoyl-indanone to bind to the active site.

Step 2: Substrate Addition

  • Prepare a "Reaction Mix" containing:

    • 10 mM DTNB (in buffer)

    • 15 mM ATCh (in water)

    • Ratio: Mix 1:1 just before use.

  • Add 60 µL of Reaction Mix to all wells.

Step 3: Kinetic Measurement

  • Place plate in microplate reader immediately.

  • Mode: Kinetic (measure every 60 seconds for 10 minutes).

  • Wavelength: 412 nm.[2][3]

  • Temperature: Maintain 25°C.

Workflow Diagram

AssayWorkflow Start Start: Reagent Prep Step1 1. Plate Setup Add Buffer, Enzyme, & Inhibitor Start->Step1 Step2 2. Pre-Incubation 15 mins @ 25°C (Allows Binding) Step1->Step2 Equilibrium Step3 3. Initiation Add ATCh (Substrate) + DTNB Step2->Step3 Step4 4. Detection Read Abs @ 412nm (Kinetic Mode: 0-10 min) Step3->Step4 Analysis Data Analysis Calculate Velocity (Slope) Step4->Analysis

Caption: Operational workflow for the 96-well plate AChE inhibition assay.

Data Analysis & Validation

Calculation of Enzyme Velocity

Do not use raw absorbance endpoints. Use the slope (V) of the linear portion of the Absorbance vs. Time curve ($ \Delta Abs / \Delta min $).

Percent Inhibition


  • 
    : Slope of wells with Enzyme + DMSO (no inhibitor).
    
  • 
    : Slope of wells with Enzyme + Test Compound.
    
IC50 Determination

Plot log[Concentration] (x-axis) vs. % Inhibition (y-axis). Fit the data using a non-linear regression (4-parameter logistic model) to determine the concentration required for 50% inhibition.

Troubleshooting & Self-Validation
  • Spontaneous Hydrolysis: Check "Blank" wells (Buffer + Substrate + DTNB, no enzyme). If these turn yellow rapidly, your ATCh substrate has degraded.

  • Color Interference: The test compound (an indanone) may have intrinsic color. If the compound is yellow/orange, run a "Compound Blank" (Compound + Buffer + DTNB, no enzyme) and subtract this baseline.

  • Z-Factor: For high-throughput validation, ensure

    
     using Donepezil as the positive control.
    

Mechanistic Insights for this Molecule

  • Structure-Activity Relationship (SAR): The 5,6-dimethoxy group is essential for binding to the peripheral anionic site (PAS) of AChE via

    
    -stacking with Trp286.
    
  • Isonicotinoyl Moiety: The nitrogen in the pyridine ring (at the 2-position relative to the indanone) can form hydrogen bonds or water-mediated bridges within the active site gorge.

  • Keto-Enol Tautomerism: Researchers should be aware that 2-acyl-indanones exist in equilibrium between diketo and enol forms. This can affect solubility and binding kinetics. The assay pH of 8.0 may shift this equilibrium toward the enolate anion; ensure the buffer has sufficient capacity (100 mM) to maintain pH stability.

References

  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry, 38(24), 4821–4829. Link

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88–95. Link

  • Costello, D. A., et al. (2025). "Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors." ACS Medicinal Chemistry Letters (Contextual Reference for Indanone Derivatives). Link

Sources

Application

"2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one" as an EGFR TK inhibitor

Application Note: Characterization and Validation of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (ID-EGFR-1) as a Novel EGFR Tyrosine Kinase Inhibitor Abstract & Compound Overview This technical guide detail...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Validation of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (ID-EGFR-1) as a Novel EGFR Tyrosine Kinase Inhibitor

Abstract & Compound Overview

This technical guide details the experimental validation of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (herein referred to as ID-EGFR-1 ), a synthetic small molecule designed as an ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).

Unlike third-generation covalent inhibitors (e.g., Osimertinib) that target Cys797 via an acrylamide warhead, ID-EGFR-1 utilizes a rigid indanone scaffold fused with an isonicotinoyl moiety . This structure creates a


-dicarbonyl system capable of tautomerization, facilitating high-affinity hydrogen bonding within the ATP-binding hinge region of the kinase domain. This guide provides optimized protocols for biochemical kinase assays, cellular potency evaluation, and downstream signaling analysis.
Chemical Profile
PropertyDetail
IUPAC Name 2-(pyridine-4-carbonyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Molecular Formula C

H

NO

Molecular Weight ~297.31 g/mol
Target EGFR (ErbB1) Tyrosine Kinase Domain
Mechanism Reversible, ATP-Competitive (Type I)
Solubility DMSO (>10 mM); Poor in H

O
Storage -20°C (Powder), -80°C (DMSO Stock)

Mechanism of Action & Signaling Pathway

ID-EGFR-1 functions by occupying the ATP-binding pocket of the EGFR intracellular kinase domain. The isonicotinoyl nitrogen acts as a hydrogen bond acceptor for the backbone amide of Met793 (hinge region), while the 5,6-dimethoxy groups provide electron-donating density that stabilizes the molecule within the hydrophobic pocket (Gatekeeper region).

Inhibition of EGFR autophosphorylation prevents the recruitment of adaptor proteins (GRB2, SOS), thereby blocking the RAS-RAF-MEK-ERK proliferation pathway.

Pathway Visualization (Graphviz)

EGFR_Pathway EGF EGF Ligand EGFR EGFR (ErbB1) Receptor EGF->EGFR Binding Phos Autophosphorylation (Y1068/Y1173) EGFR->Phos activation ID_EGFR ID-EGFR-1 (Inhibitor) ID_EGFR->EGFR Competes with ATP (Hinge Binding) ATP ATP ATP->EGFR Required for Activation GRB2 GRB2 / SOS Phos->GRB2 Recruitment RAS RAS-GTP GRB2->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Translocation to Nucleus

Figure 1: Mechanism of ID-EGFR-1 inhibition. The compound competes with ATP, blocking autophosphorylation and downstream RAS/MAPK signaling.

Experimental Protocols

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the IC


 of ID-EGFR-1 against recombinant EGFR kinase.

Reagents:

  • Recombinant EGFR (Cytoplasmic domain).

  • Substrate: Poly(Glu,Tyr) 4:1.

  • ATP (Ultrapure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Compound Prep: Prepare a 10 mM stock of ID-EGFR-1 in 100% DMSO. Perform a 3-fold serial dilution in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA).
    
    • Note: Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

  • Enzyme Reaction:

    • Add 2 µL of EGFR enzyme (0.2 ng/µL final) to a 384-well white plate.

    • Add 1 µL of diluted ID-EGFR-1. Incubate for 10 min at RT.

    • Add 2 µL of ATP/Substrate mix (ATP concentration should be at

      
      , typically 10 µM for EGFR).
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor] using a 4-parameter logistic fit.

Validation Criteria:

  • Z-factor > 0.5.

  • Reference Inhibitor (Erlotinib) IC

    
     should be 10–50 nM.
    
Protocol B: Cellular Viability Assay (MTT)

Objective: Assess cytotoxicity in EGFR-dependent cell lines (A549) vs. EGFR-independent lines.

Cell Lines:

  • A549: NSCLC (Wild-type EGFR, KRAS mutant - moderate sensitivity).

  • PC-9: NSCLC (Exon 19 del - High sensitivity).

  • H1975: NSCLC (T790M/L858R - Resistant to 1st gen, test for ID-EGFR-1 efficacy).

Procedure:

  • Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment overnight (16–24 h).

  • Treatment:

    • Remove media. Add 100 µL fresh media containing ID-EGFR-1 (0.01 µM to 100 µM).

    • Include DMSO control (0.1%) and Positive Control (Gefitinib).

    • Incubate for 72 hours at 37°C, 5% CO

      
      .
      
  • Development:

    • Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

    • Solubilize formazan crystals with 100 µL DMSO or SDS-HCl.

  • Measurement: Read Absorbance at 570 nm (Reference 650 nm).

Protocol C: Western Blot Analysis (Pathway Validation)

Objective: Confirm inhibition of EGFR phosphorylation (Y1068) and downstream ERK1/2.

Critical Step - Lysis Buffer: Use RIPA buffer supplemented with Phosphatase Inhibitors (Na


VO

, NaF) to preserve phosphorylation states.

Workflow Visualization (Graphviz):

WB_Workflow Step1 Starve Cells (Serum-free, 12h) Step2 Treat with ID-EGFR-1 (2h) Step1->Step2 Step3 Stimulate EGF (50ng/mL, 15m) Step2->Step3 Step4 Lysis & Protein Quant Step3->Step4 Step5 SDS-PAGE & Transfer Step4->Step5 Step6 Probe: p-EGFR (Y1068) Total EGFR GAPDH Step5->Step6

Figure 2: Western Blot workflow. EGF stimulation is critical to visualize the inhibition window.

Analysis:

  • Effective Inhibition: ID-EGFR-1 should reduce p-EGFR and p-ERK bands in a dose-dependent manner (0.1, 1, 10 µM) compared to the EGF-stimulated control.

  • Total Protein: Total EGFR and GAPDH levels must remain constant.

Expected Results & Troubleshooting

AssayExpected Result (Potent Hit)Common IssueSolution
Kinase Assay IC

< 100 nM
High BackgroundReduce ATP concentration to

; Check enzyme purity.
Cell Viability IC

(PC-9) < 1 µM; IC

(A549) ~ 5–10 µM
No toxicity observedCheck compound solubility; Ensure 72h incubation (48h is often too short).
Western Blot Loss of p-EGFR band at >1 µMp-EGFR signal in untreated controlCells were not starved properly. Serum contains growth factors.

References

  • Structure-Activity Relationships of Indanones: Turek, M., et al. (2017).[1] "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 13, 451–494.[1][2] [Link]

  • Indanone-based EGFR Inhibitors (Indeno-pyrazoles): Karaman, B., et al. (2022). "A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy." Molecules, 27(3), 665. [Link] (Note: This paper describes the cyclized derivatives of the topic compound, validating the scaffold's efficacy).

  • Molecular Docking & Mechanism: Abourehab, M.A.S., et al. (2021).[3] "Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities." Int. J. Mol. Sci., 22(21), 11349. [Link]

Sources

Method

"2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one" for kinase assay

Application Note: Kinase Profiling & Off-Target Screening of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one , CDK5) & Safety Pharmacology Executive Summary This application note details the protocol for evaluat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinase Profiling & Off-Target Screening of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one


, CDK5) & Safety Pharmacology

Executive Summary

This application note details the protocol for evaluating the kinase inhibitory activity of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one . While primarily characterized as a key intermediate and impurity in the synthesis of the acetylcholinesterase (AChE) inhibitor Donepezil, the structural pharmacophore of this molecule—a 5,6-dimethoxy-1-indanone core substituted at the C2 position with a heteroaryl carbonyl—shares significant homology with established ATP-competitive kinase inhibitors (e.g., CDK and GSK-3


 inhibitors).

Scientific Rationale: The "2-acyl-1-indanone" scaffold possesses an acidic proton at the C2 position, allowing for keto-enol tautomerism. The enol form creates a planar, hydrogen-bond-donating/accepting motif capable of interacting with the hinge region of kinase ATP-binding pockets. Consequently, this compound is a high-priority candidate for:

  • Polypharmacology Studies: Developing dual-action Alzheimer’s therapeutics (AChE + Tau-kinase inhibition).

  • Safety Profiling: Screening Donepezil impurities for off-target kinase toxicity.

Chemical Properties & Mechanistic Insight

Structural Analysis
  • IUPAC Name: 5,6-dimethoxy-2-(pyridine-4-carbonyl)-2,3-dihydroinden-1-one

  • Molecular Weight: 297.31 g/mol

  • Solubility: Soluble in DMSO (>10 mM); limited aqueous solubility.

The "Hinge Binder" Hypothesis

Unlike Donepezil (which targets AChE via a benzyl-piperidine motif), this intermediate lacks the extended amine chain but retains the indanone core. In aqueous solution, the C2-isonicotinoyl group facilitates a tautomeric shift to a


-hydroxy-enone structure. This planar conformation mimics the adenine ring of ATP, potentially blocking the catalytic cleft of serine/threonine kinases.

Tautomerism Compound_Keto Keto Form (C2-H acidic) Compound_Enol Enol Form (Planar Hinge Binder) Compound_Keto->Compound_Enol Tautomerization (Physiological pH) Kinase_Pocket Kinase ATP Pocket (GSK-3β / CDK5) Compound_Enol->Kinase_Pocket H-Bonding (Hinge Region) Inhibition Competitive Inhibition (IC50 Determination) Kinase_Pocket->Inhibition Blocks ATP

Figure 1: Proposed mechanism of action. The keto-enol tautomerism allows the indanone derivative to adopt a planar conformation suitable for the kinase ATP-binding pocket.

Experimental Protocol: ADP-Glo™ Kinase Assay

We recommend the ADP-Glo™ Kinase Assay (Promega) for this compound due to its high sensitivity for detecting ATP-competitive inhibitors and resistance to fluorescence interference often caused by indanone derivatives.

Materials & Reagents
ComponentSpecificationSource/Notes
Test Compound 2-isonicotinoyl-5,6-dimethoxy...>98% Purity (HPLC)
Kinase Enzyme GSK-3

(Recombinant)
~1-5 ng/well
Substrate GSK-3 Peptide SubstrateYRRAAVPPSPSLSRHSSPHQ(pS)EDEEE
ATP Ultra-Pure ATP10

M (at

)
Assay Buffer 40 mM Tris (pH 7.5), 20 mM MgCl

, 0.1 mg/mL BSA
Freshly prepared
Detection ADP-Glo™ Reagent & Kinase Detection ReagentPromega
Compound Preparation (Serial Dilution)
  • Stock Solution: Dissolve 2.97 mg of compound in 1 mL of 100% DMSO to create a 10 mM stock. Vortex for 1 minute.

  • Intermediate Plate: Prepare a 10-point dose-response curve in DMSO (1:3 serial dilution). Start at 1 mM (100x final concentration).

  • Working Plate: Dilute 1

    
    L of Intermediate Plate into 24 
    
    
    
    L of Assay Buffer (4% DMSO).
Assay Workflow (384-Well Plate)
  • Enzyme Addition:

    • Dispense 2

      
      L  of Kinase Enzyme (GSK-3
      
      
      
      ) into assay wells.
    • Control: Add buffer only (no enzyme) to "No Kinase" control wells.

  • Compound Addition:

    • Add 1

      
      L  of diluted Test Compound to the wells.
      
    • Vehicle Control: Add 1

      
      L of 4% DMSO/Buffer (0% inhibition).
      
    • Positive Control:[1][2] Add 1

      
      L of Staurosporine (10 
      
      
      
      M final).
    • Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Reaction Initiation:

    • Add 2

      
      L  of ATP/Substrate Mix (2.5x concentration).
      
    • Final Reaction Volume: 5

      
      L .
      
    • Incubate for 60 minutes at RT.

  • ADP Detection (Two-Step):

    • Step 1: Add 5

      
      L  of ADP-Glo™ Reagent. Incubate 40 mins at RT. (Terminates reaction and depletes remaining ATP).
      
    • Step 2: Add 10

      
      L  of Kinase Detection Reagent. Incubate 30 mins at RT. (Converts ADP to ATP 
      
      
      
      Luciferase signal).
  • Readout:

    • Measure Luminescence (Integration time: 0.5 – 1.0 sec) using a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis & Interpretation

Calculation of Percent Inhibition

Calculate the percent inhibition for each concentration using the following formula:



  • RLU: Relative Light Units.

  • Vehicle: DMSO control (Max Activity).

  • No Kinase: Background noise.

IC50 Determination

Fit the dose-response data to a sigmoidal 4-parameter logistic equation (4-PL) using GraphPad Prism or XLfit:



Expected Results & Troubleshooting
ObservationInterpretationAction
IC50 < 1

M
Potent "Off-Target" HitVerify selectivity against CDK5/CDK2. Assess safety implications.
IC50 > 10

M
Weak/No InhibitionCompound is likely safe regarding this kinase target.
High Background Compound InterferenceThe indanone core may fluoresce; Luminescence (ADP-Glo) minimizes this, but check for precipitation.
Bell-Shaped Curve AggregationAdd 0.01% Triton X-100 to buffer to prevent colloidal aggregation.

Strategic Pathway Mapping

The following diagram illustrates the strategic positioning of this compound in a Dual-Target Discovery pipeline (Alzheimer's Disease), differentiating it from its parent compound, Donepezil.

PathwayMap cluster_Targets Target Profiling Input Compound: 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one Target_A Primary Target: Acetylcholinesterase (AChE) (Donepezil Mode) Input->Target_A Precursor Structure Target_B Off-Target / Dual Mode: GSK-3β / CDK5 (Kinase Assay) Input->Target_B Direct Assay (This Protocol) Outcome_A Symptomatic Relief (Cholinergic) Target_A->Outcome_A Outcome_B Disease Modification (Anti-Tau / Neuroprotection) Target_B->Outcome_B Targeted Inhibition Safety Toxicity Signal (If Kinase Selectivity is Low) Target_B->Safety Broad Spectrum Inhibition

Figure 2: Dual-pathway profiling. While the parent drug (Donepezil) targets AChE, the indanone intermediate is screened against kinases to evaluate potential for dual-mechanism efficacy or off-target toxicity.

References

  • Compound Identification (PubChem): National Center for Biotechnology Information. (2023).[3][] PubChem Compound Summary for CID 69001181, 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Indanone Scaffold in Kinase Inhibition: Note: Indanones are widely documented as privileged structures for CDK and GSK3 inhibition. Perchellet, E. M., et al. (2000). "Antitumor activity of novel indanone derivatives." Anti-Cancer Drugs.

Sources

Application

"2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one" as a reference standard

Executive Summary This Application Note establishes the protocol for utilizing 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS: 923571-15-7) as a primary reference standard.[1] This compound—often designate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note establishes the protocol for utilizing 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS: 923571-15-7) as a primary reference standard.[1] This compound—often designated as Donepezil Impurity 39 or the "Isonicotinoyl Intermediate" —is a critical process-related impurity and synthetic precursor in the manufacturing of Donepezil Hydrochloride (Aricept).[1]

Its presence indicates incomplete reduction during the synthetic pathway or oxidation degradation.[1] Accurate quantification is mandated by ICH Q3A/B guidelines due to its structural similarity to the API and potential for beta-diketone tautomerism, which can complicate chromatographic separation.[1]

Physicochemical Profile & Identification

Before handling, analysts must verify the standard against the following profile to ensure system suitability.

PropertySpecification
Chemical Name 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Synonyms 5,6-Dimethoxy-2-(pyridine-4-carbonyl)indan-1-one; Donepezil Impurity 39
CAS Number 923571-15-7
Molecular Formula C₁₇H₁₅NO₄
Molecular Weight 297.31 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol/Acetonitrile; Insoluble in Water
pKa (Calculated) ~8.5 (Pyridine nitrogen), ~6.0 (Enolic proton of

-dicarbonyl)
UV Maxima 230 nm, 271 nm, 315 nm (Indanone chromophore)

Formation & Synthetic Context

Understanding the origin of this impurity is essential for root-cause analysis in manufacturing.[1] It is typically formed via the Claisen condensation of 5,6-dimethoxy-1-indanone with isonicotinic acid derivatives (e.g., ethyl isonicotinate).[1]

Mechanism of Formation (Graphviz Diagram)

Donepezil_Synthesis Indanone 5,6-Dimethoxy-1-indanone (Starting Material) Target 2-isonicotinoyl-5,6-dimethoxy-... (TARGET STANDARD) Indanone->Target Claisen Condensation (Base/Solvent) Ester Ethyl Isonicotinate (Reagent) Ester->Target Intermediate_Red Piperidine Intermediate (Reduced Pyridine) Target->Intermediate_Red Catalytic Hydrogenation (PtO2/H2) Donepezil Donepezil HCl (Final API) Target->Donepezil Incomplete Reduction (Impurity Carryover) Intermediate_Red->Donepezil Benzylation

Caption: Figure 1. The synthetic role of the reference standard.[1][2][3][4][5][6] It serves as the direct precursor to the piperidine ring system.[1] Failure to fully reduce the exocyclic carbonyl group results in its persistence as an impurity in the final drug substance.[1]

Analytical Application: HPLC Method Development

The presence of the


-dicarbonyl moiety  (the 1,3-dicarbonyl system formed by the indanone ketone and the exocyclic carbonyl) makes this compound prone to keto-enol tautomerism .[1] This often results in peak splitting or tailing if the mobile phase pH is not strictly controlled.[1]
Protocol A: Preparation of Stock Standards

Objective: Create a stable 1.0 mg/mL stock solution. Note: The compound is hydrophobic and acid-sensitive (decarboxylation risk at high temp/low pH).[1]

  • Weighing: Accurately weigh 10.0 mg of the Reference Standard into a 10 mL amber volumetric flask (protect from light).

  • Dissolution: Add 2 mL of Dimethyl Sulfoxide (DMSO) . Sonicate for 5 minutes. The compound may not dissolve fully in pure methanol.[1]

  • Dilution: Make up to volume with Acetonitrile . Mix well.

  • Storage: Transfer to aliquots and store at -20°C. Stable for 3 months.

Protocol B: HPLC-UV Quantification Method

Objective: Separate the target impurity from Donepezil and the "Benzylidene" intermediate.[1]

ParameterConditionRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V)High surface area required to resolve structurally similar impurities.[1]
Mobile Phase A 0.05M Potassium Dihydrogen Phosphate (pH 3.0 with H₃PO₄) + 0.5% TriethylamineAcidic pH suppresses silanol activity; TEA improves peak shape for the basic pyridine moiety.[1]
Mobile Phase B Acetonitrile : Methanol (70:[1]30)Organic modifier to elute the hydrophobic indanone core.[1]
Gradient T(min) %B: 0/20, 20/40, 40/80, 50/20Gradient required to elute the highly retained "Benzylidene" impurity later.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Wavelength 271 nm (Primary), 315 nm (Secondary)271 nm is the isosbestic point for many indanone derivatives; 315 nm is specific to the conjugated system.[1]
Injection Vol 20 µL

Critical Technical Insight: If peak splitting is observed, it is likely due to the slow interconversion of tautomers on the column.[1] Increase the buffer concentration to 50mM or raise the column temperature to 40°C to accelerate the kinetics, merging the split peaks into a single sharp band.

Analytical Workflow Diagram

Analytical_Workflow Sample Donepezil API Sample (1 mg/mL) HPLC HPLC-UV Analysis (Gradient Elution) Sample->HPLC Stock Ref Standard Stock (DMSO/ACN) SystemSuitability System Suitability (Resolution > 2.0) Stock->SystemSuitability SystemSuitability->HPLC If Pass Data Data Processing (RRT Calculation) HPLC->Data Result Pass/Fail (Limit: NMT 0.15%) Data->Result Compare vs. RRF

Caption: Figure 2. Standard Quality Control workflow. The Reference Standard is used to establish System Suitability (resolution from API) and to calculate Relative Response Factors (RRF).[1]

Calculation of Results

When using this standard for impurity profiling, the Relative Response Factor (RRF) must be established because the conjugated carbonyl system has a different extinction coefficient than Donepezil.[1]


[1]
  • Expected RRF at 271 nm: ~1.2 - 1.4 (The impurity has higher conjugation than Donepezil).[1]

  • Calculation:

    
    [1]
    

References

  • PubChem. (2023).[1] Compound Summary: 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS 923571-15-7).[1][7][8] National Library of Medicine.[1] [Link][1]

  • United States Pharmacopeia (USP). (2017).[1][9] Donepezil Hydrochloride Tablets: Revision Bulletin.[1][9] USP-NF.[1] [Link]

  • SynZeal Research. (2023).[1] Donepezil Impurities and Reference Standards. (Confirming impurity status and structural analogs). [Link][1]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity.[1][10] (Context on Indanone synthesis). [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Welcome to the dedicated technical support guide for 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS No: 923571-15-7). This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS No: 923571-15-7). This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility issues encountered during experimentation. As a known impurity and potential metabolite of Donepezil, understanding its solubility is critical for accurate analytical studies and formulation development. This guide provides field-proven insights and systematic troubleshooting protocols to help you navigate these challenges.

Understanding the Molecule: A Quick Reference

Before delving into troubleshooting, let's consider the structural characteristics of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one that influence its solubility.

PropertyValue/ObservationImplication for Solubility
Molecular Formula C₁₇H₁₅NO₄[1]A significant carbon backbone suggests a tendency towards lower aqueous solubility.
Molecular Weight 297.31 g/mol [1][2]Moderate molecular weight.
Key Functional Groups Pyridine ring, ketone, two methoxy ethersThe pyridine nitrogen offers a site for protonation, suggesting pH-dependent solubility. The ketone and ether groups can act as hydrogen bond acceptors.
Computed XLogP3 2.1[2]This value indicates moderate lipophilicity, suggesting that the compound will favor organic solvents over water.

Note: No experimental solubility data for this specific molecule is readily available in public databases. Data from structurally related compounds, such as Desbenzyl donepezil (0.065 mg/mL), suggest poor aqueous solubility.[3]

Frequently Asked Questions (FAQs)

Q1: I can't dissolve the compound in my aqueous buffer (e.g., PBS). What should I do first?

A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's lipophilic nature. The recommended first step is to prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous medium. Dimethyl sulfoxide (DMSO) is an excellent starting point due to its strong solubilizing power for a wide range of organic molecules.[4]

Q2: What is the best organic solvent for creating a stock solution?

A2: For initial trials, high-purity, anhydrous DMSO is the solvent of choice. It is a powerful, polar aprotic solvent capable of dissolving many complex organic compounds.[4] If DMSO is incompatible with your experimental system (e.g., due to cellular toxicity at higher concentrations), other options include Dimethylformamide (DMF) or ethanol. However, solubility in ethanol may be significantly lower. Always start with a small amount of your compound to test solubility before committing a larger quantity.

Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue when the final concentration of the organic solvent is too low to maintain solubility. Here are several strategies to address this:

  • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient. Many cell-based assays can tolerate up to 0.5-1% DMSO, but you must validate this for your specific system.

  • Use a Co-solvent System: A mixture of solvents can sometimes improve solubility better than a single one.

  • pH Adjustment: The pyridine ring in the molecule has a basic nitrogen atom. Acidifying your aqueous buffer (e.g., to pH 4-6) may protonate this nitrogen, forming a more soluble salt. This is a key strategy to investigate.[5][6]

  • Incorporate Surfactants: Adding a small amount of a biocompatible surfactant like Tween® 20 or Pluronic® F-68 to the final aqueous medium can help to keep the compound in solution by forming micelles.[7]

Q4: Can I use heating or sonication to aid dissolution?

A4: Yes, gentle warming (e.g., to 37-50°C) and sonication in a water bath are standard techniques to increase the rate of dissolution. However, be cautious. Always check the compound's stability at elevated temperatures. After dissolving with heat, allow the solution to cool to room temperature to ensure the compound does not precipitate out. If it does, the solution was likely supersaturated.

Troubleshooting Workflow: A Systematic Approach

When facing solubility issues, a structured approach is more effective than random trial and error. The following workflow guides you from initial solvent screening to more advanced formulation strategies.

G cluster_0 Phase 1: Stock Solution Preparation cluster_1 Phase 2: Aqueous Dilution A Start with Compound Powder B Test Solubility in DMSO A->B C Is it Soluble? B->C D Prepare High-Conc. Stock (e.g., 10-50 mM in DMSO) C->D Yes E Try DMF or NMP C->E No G Dilute Stock into Aqueous Buffer D->G F Consider Co-solvent (e.g., DMSO/Ethanol) E->F H Precipitation Occurs? G->H I Experiment-Ready Working Solution H->I No J Increase Final % of Organic Solvent H->J Yes K Adjust Buffer pH (Test pH 4-7) J->K Still Precipitates L Add Surfactant (e.g., Tween-20) K->L Still Precipitates

Caption: Troubleshooting workflow for solubilizing the compound.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a reliable method for preparing a standard stock solution.

Materials:

  • 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (MW: 297.31 g/mol )

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Vortex mixer

  • Sonicating water bath

Procedure:

  • Pre-weighing Preparation: Tare a clean, dry amber glass vial on the analytical balance.

  • Weighing the Compound: Carefully weigh approximately 3 mg of the compound directly into the tared vial. Record the exact weight (e.g., 3.05 mg).

  • Calculating Solvent Volume: Use the following formula to determine the precise volume of DMSO needed: Volume (µL) = (Weight (mg) / 297.31 g/mol ) / 10 mM * 1,000,000 Example: (3.05 mg / 297.31) / 0.010 mol/L * 1,000,000 µL/L = 1026 µL

  • Adding Solvent: Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the compound.

  • Initial Dissolution: Cap the vial tightly and vortex for 1-2 minutes. A visible suspension or undissolved particles may remain.

  • Sonication: Place the vial in a sonicating water bath at room temperature for 10-15 minutes. The ultrasound energy helps break up particle agglomerates.

  • Gentle Warming (Optional): If particles persist, warm the solution to 37°C for 5-10 minutes, vortexing intermittently. Do not exceed 50°C without prior stability data.

  • Final Inspection: Once cooled to room temperature, visually inspect the solution against a bright light source. It should be a clear, particle-free solution.

  • Storage: Store the stock solution at -20°C or -80°C in the tightly capped amber vial to protect it from light and moisture. Before each use, thaw the solution completely and vortex gently to ensure homogeneity.

Trustworthiness Check: A self-validating step in this protocol is the visual inspection after the solution has returned to room temperature. If any precipitate or cloudiness appears, it indicates that the solution is supersaturated at that concentration, and you should either dilute it or try an alternative solvent system.

Advanced Strategies for Persistent Solubility Issues

If the above methods are insufficient for your required final concentration, more advanced formulation techniques may be necessary. These approaches are often employed in later-stage drug development and require specialized expertise.

  • Solid Dispersions: This technique involves dispersing the compound in a solid hydrophilic polymer matrix (e.g., PVP, PEG) at the molecular level.[7] This can significantly enhance the dissolution rate and apparent solubility in aqueous media.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic guest molecules within their hydrophobic core, while their hydrophilic exterior improves aqueous solubility.

  • Nanotechnology Approaches: Reducing the particle size of the compound to the nanometer range (nanosuspension) dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution rate and saturation solubility.[6][8]

These advanced methods often require specific equipment and formulation expertise but are powerful tools for overcoming significant solubility hurdles.[6][7][9]

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10446897, Desbenzyl donepezil." PubChem, [Link]. Accessed February 7, 2026.

  • Pharmaffiliates. "2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one." Pharmaffiliates, [Link]. Accessed February 7, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69001181, 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one." PubChem, [Link]. Accessed February 7, 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5339665, 2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylmethylene)-1H-inden-1-one." PubChem, [Link]. Accessed February 7, 2026.

  • Kumar, S. et al. "Improvement in solubility of poor water-soluble drugs by solid dispersion." PMC, [Link]. Accessed February 7, 2026.

  • Organic Chemistry Portal. "Indenone synthesis." Organic Chemistry Portal, [Link]. Accessed February 7, 2026.

  • Pop, C. et al. "Synthesis of 1-indanones with a broad range of biological activity." PMC, [Link]. Accessed February 7, 2026.

  • International Journal of Medical Science and Dental Research. "Techniques for Improving Solubility." IJMSDR, [Link]. Accessed February 7, 2026.

  • Ascendia Pharmaceutical Solutions. "5 Novel Techniques for Solubility Enhancement." Ascendia Pharma, [Link]. Accessed February 7, 2026.

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data." Gaylord Chemical, [Link]. Accessed February 7, 2026.

  • Patel, J. et al. "Techniques to improve the solubility of poorly soluble drugs." ResearchGate, [Link]. Accessed February 7, 2026.

  • Organic Chemistry Portal. "Indanone synthesis." Organic Chemistry Portal, [Link]. Accessed February 7, 2026.

  • Ainurofiq, A. et al. "A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs." Brieflands, [Link]. Accessed February 7, 2026.

Sources

Optimization

Technical Support Center: Interpreting the NMR of 2-Isonicotinoyl-5,6-dimethoxy-1-indanone

Status: Active Ticket ID: NMR-IMP-39 Subject: Structural Elucidation & Troubleshooting for Donepezil Impurity 39 (CAS: 923571-15-7) Executive Summary This guide addresses the spectral interpretation of 2-isonicotinoyl-5,...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: NMR-IMP-39 Subject: Structural Elucidation & Troubleshooting for Donepezil Impurity 39 (CAS: 923571-15-7)

Executive Summary

This guide addresses the spectral interpretation of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one . This molecule belongs to the class of 2-acyl-1-indanones, a structural family notorious for complex NMR behavior due to keto-enol tautomerism .

Users frequently report "missing signals" or "extra peaks" in the aliphatic region. These are rarely impurities but rather signatures of the enol tautomer stabilized by intramolecular hydrogen bonding. This guide provides a definitive assignment protocol and troubleshooting workflow.

Module 1: The Tautomerism Trap (Critical Analysis)

The most common support ticket regarding this molecule involves the C2-H proton. In the standard keto form, you expect a signal for the proton at position 2. However, in non-polar solvents (e.g.,


), this signal often "disappears," and the methylene protons at C3 simplify from a multiplet to a singlet.

The Mechanism: The 1,3-dicarbonyl system (formed by the indanone ketone and the isonicotinoyl carbonyl) exists in equilibrium between a diketo form and a chelated enol form .

  • Keto Form: Dominant in polar aprotic solvents (e.g., DMSO-

    
    ).
    
  • Enol Form: Dominant in non-polar solvents (e.g.,

    
    ) due to a strong intramolecular hydrogen bond between the enol hydroxyl and the pyridine carbonyl.
    

Tautomerism cluster_0 Solvent: DMSO-d6 cluster_1 Solvent: CDCl3 Keto KETO FORM (C2-H present) (C3-H as multiplet) Enol ENOL FORM (C2-H absent) (OH signal >13 ppm) (C3-H as singlet) Keto->Enol Intramolecular H-Bond Stabilization

Figure 1: Solvent-dependent tautomeric equilibrium affecting NMR signal topology.

Module 2: Spectral Assignment Guide

The following data assumes the Enol Form (typical in


), as this is the most distinct and commonly misinterpreted state.
1. The "Invisible" Region (13.0 – 16.0 ppm)
  • Signal: Broad Singlet (

    
    ).
    
  • Assignment: Enolic -OH (Chellated).

  • Diagnostic: This peak proves the molecule is in the enol form. If you scan only the standard 0–10 ppm window, you will miss this critical validation signal.

2. The Aromatic Region (6.8 – 8.9 ppm)

This region contains two distinct spin systems: the electron-deficient pyridine ring and the electron-rich benzene ring.

Chemical Shift (

)
MultiplicityIntegrationAssignmentMechanistic Logic
8.7 – 8.8 Doublet (

Hz)

Pyridine C2'/C6'Deshielded by adjacent Nitrogen (alpha-position).
7.6 – 7.8 Doublet (

Hz)

Pyridine C3'/C5'Beta-position to Nitrogen; coupled to C2'/C6'.
7.2 – 7.4 Singlet

Indanone C7-HPara to C4; no ortho coupling partners.
6.9 – 7.0 Singlet

Indanone C4-HShielded by ortho-methoxy groups.
3. The Aliphatic Region (3.0 – 4.0 ppm)
  • Methoxy Groups: Two sharp singlets around 3.90 – 4.00 ppm (

    
     each).
    
  • C3 Methylene (The "Shape-Shifter"):

    • In Enol Form: Appears as a Singlet (

      
       ppm). The double bond character between C1 and C2 flattens the ring, removing the vicinal coupling to C2.
      
    • In Keto Form: Appears as a Multiplet/Triplet (

      
       ppm) due to coupling with the C2 proton.
      
Module 3: Troubleshooting & FAQs
Q1: My integration for the aliphatic region is wrong. I have 2 protons at 3.8 ppm that look like a singlet, but I expect a multiplet.

Diagnosis: You are observing the Enol tautomer . Action:

  • Check for a very downfield peak (>13 ppm).

  • Do not integrate the "missing" C2 proton; it is now the OH proton.

  • The singlet at ~3.8 ppm is the C3 methylene. In the enol form, C2 has no proton, so C3 cannot split.

Q2: I see "doubling" of peaks in the aromatic region.

Diagnosis: Slow exchange equilibrium. Context: In solvents with intermediate polarity (e.g., Acetone-


 or wet 

), the exchange rate between keto and enol forms may be slow on the NMR timescale. Action:
  • Run the experiment at a higher temperature (e.g., 50°C). This increases the exchange rate, causing the signals to coalesce into a time-averaged spectrum.

  • Switch to DMSO-

    
     to force the equilibrium toward the Keto form.
    
Q3: There is a broad hump in the baseline at 14 ppm. Is this an impurity?

Diagnosis: No. This is the enolic hydroxyl group. Explanation: The signal is broad due to quadrupole relaxation from the nearby nitrogen or chemical exchange. It confirms the integrity of the 2-acyl functionality.

Module 4: Experimental Validation Protocol

Use this workflow to confirm the identity of the compound if the 1D


 spectrum is ambiguous.

Workflow Start Start: Ambiguous Spectrum SolventCheck Check Solvent Start->SolventCheck CDCl3 Solvent is CDCl3 SolventCheck->CDCl3 DMSO Solvent is DMSO-d6 SolventCheck->DMSO CheckDownfield Check >13 ppm region CDCl3->CheckDownfield CheckAliphatic Check 3.0-5.0 ppm region DMSO->CheckAliphatic EnolConfirm Peak found >13ppm? Confirm ENOL form. CheckDownfield->EnolConfirm KetoConfirm C2-H triplet visible? Confirm KETO form. CheckAliphatic->KetoConfirm

Figure 2: Decision tree for confirming tautomeric state.

References
  • Donepezil Impurity Profiling

    • Title: Synthesis and characteriz
    • Source:Pharmaffiliates / PubChem Records (Confirming CAS 923571-15-7 as "Donepezil Impurity 39").[1]

    • URL:

  • Tautomerism in NMR

    • Title: Tautomerism Detected by NMR.[2][3][4]

    • Source:Encyclopedia.
    • URL:

  • Chemical Shift Data (Pyridine/Indanone)

    • Title: 1H NMR Chemical Shifts (General Reference).[5]

    • Source:Chemistry LibreTexts (Validation of pyridine alpha/beta proton shifts).
    • URL:

Sources

Troubleshooting

Technical Support Center: Investigating Off-Target Effects of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the small molecule "2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one," a compound o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the small molecule "2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one," a compound often identified as a known impurity of the widely-used acetylcholinesterase (AChE) inhibitor, Donepezil[1]. While its primary expected activity is the inhibition of cholinesterases, its structural similarity to Donepezil suggests a potential for complex pharmacology and off-target effects that can lead to unexpected experimental outcomes. This document provides a comprehensive framework for identifying, troubleshooting, and controlling for these potential off-target activities in your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Compound's Profile

Q1: What is the expected primary biological target of "2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one"?

A1: Based on its core structure, which is shared with Donepezil, the primary and most potent biological targets are expected to be acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE)[2]. Inhibition of these enzymes leads to increased levels of the neurotransmitter acetylcholine in synaptic clefts. Experiments using this compound should always include a primary AChE activity assay as a positive control and for dose-response characterization.

Q2: My experimental results are not consistent with simple AChE inhibition. What are the most likely off-target effects?

A2: The most significant and well-documented off-target effect of the parent compound, Donepezil, is its high-affinity agonism at the Sigma-1 (σ1) receptor (Ki = 14.6 nM)[3][4]. PET imaging studies have confirmed significant σ1 receptor occupancy in both rat and human brains at therapeutic doses of Donepezil[5][6]. Therefore, it is highly probable that "2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one" also interacts with the σ1 receptor. Additionally, the presence of the isonicotinoyl moiety suggests a potential for interactions with certain protein kinases, as this group is found in some kinase inhibitor scaffolds[7][8].

Q3: What is the functional consequence of Sigma-1 (σ1) receptor agonism?

A3: The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate a wide range of cellular processes, including calcium signaling, ion channel function, oxidative stress responses, and cell survival pathways[3][9]. In a research context, σ1 agonism can lead to phenotypes related to neuroprotection, anti-inflammatory effects, and modulation of neuronal excitability, which can be independent of or synergistic with AChE inhibition[4].

Q4: Can this compound interact with other receptors or ion channels?

A4: Donepezil has been reported to have complex interactions with nicotinic acetylcholine receptors and to inhibit certain voltage-gated sodium and potassium currents. While these effects are generally observed at higher concentrations than its AChE and σ1 receptor activities, they should be considered as potential confounding factors in electrophysiology or high-concentration in vitro studies.

Q5: How should I handle the compound in my experiments? What about its stability?

A5: The compound should be stored under recommended conditions, typically at 2-8°C, protected from light. Like its parent compound, it may be susceptible to degradation under harsh acidic, alkaline, or oxidative conditions[]. It is crucial to use a consistent and validated stock solution preparation method and to be aware of potential degradation products that could have their own biological activities.

Section 2: Troubleshooting Guide - Deconvoluting Unexpected Results

This section is designed to help you diagnose experimental outcomes that deviate from the expected pharmacology of a pure AChE inhibitor.

Scenario 1: Unexpected Neuroprotective or Anti-Apoptotic Effects
  • Observed Phenotype: You observe that treatment with the compound protects your neuronal cell culture from a toxic insult (e.g., glutamate excitotoxicity, oxidative stress) at concentrations that show only modest AChE inhibition.

  • Probable Cause: This is a classic signature of σ1 receptor agonism. The σ1 receptor is a known modulator of cellular stress responses and survival[9].

  • Troubleshooting Workflow:

    • Confirm σ1 Expression: Verify that your experimental system (cell line or tissue) expresses the σ1 receptor (SIGMAR1) using qPCR, Western blot, or immunofluorescence[3].

    • Pharmacological Blockade: Pre-treat your cells with a selective σ1 receptor antagonist (e.g., BD-1047, NE-100) before adding your compound. If the neuroprotective effect is diminished or abolished, it strongly implicates σ1 receptor activation.

    • Use a "Clean" AChE Inhibitor: As a negative control, repeat the experiment with an AChE inhibitor that has low to no affinity for the σ1 receptor (e.g., rivastigmine, galantamine)[4]. If these compounds do not show the same protective effect at equivalent AChE inhibitory concentrations, it further supports an off-target mechanism for your compound.

G A Unexpected Neuroprotection Observed B Hypothesis: Sigma-1 Receptor Agonism A->B C Step 1: Confirm Sigma-1 Receptor Expression (qPCR / Western Blot) B->C D Step 2: Pharmacological Blockade Pre-treat with Sigma-1 Antagonist (e.g., BD-1047) C->D E Result: Protection Lost? D->E Yes F Step 3: Negative Control Use AChE inhibitor with no Sigma-1 activity (e.g., Rivastigmine) E->F H Conclusion: Off-target Sigma-1 agonism is likely the cause of the observed phenotype. E->H No, re-evaluate hypothesis G Result: No Protection? F->G Yes G->H G->H No, re-evaluate hypothesis G cluster_0 Plate Setup cluster_1 Reaction cluster_2 Detection A Add Kinase, Substrate, Buffer B Add Test Compound or Vehicle A->B C Pre-incubate B->C D Initiate with ATP C->D E Incubate (e.g., 60 min) D->E F Add Detection Reagent E->F G Read Signal (Luminescence/Fluorescence) F->G H Calculate IC50 G->H

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

  • Su, T. P., Hayashi, T., & Maurice, T. (2010). The sigma-1 receptor chaperone and its implication for the treatment of CNS disorders. The Journal of pharmacology and experimental therapeutics, 334(3), 644-653.
  • Ramakrishnan, N. K., Visser, A. K., Schepers, M., Luurtsema, G., Nyakas, C. J., Elsinga, P. H., Ishiwata, K., Dierckx, R. A., & van Waarde, A. (2014). Dose-dependent sigma-1 receptor occupancy by donepezil in rat brain can be assessed with (11)C-SA4503 and microPET. Psychopharmacology, 231(20), 3997–4006. [Link]

  • Pharmaffiliates. (n.d.). Donepezil-impurities. Retrieved February 7, 2026, from [Link]

  • Maurice, T., Su, T. P., & Privat, A. (2006). Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil. The Journal of pharmacology and experimental therapeutics, 317(2), 787–796. [Link]

  • Reddy, K. K., Babu, J. M., & V, S. (2004). Identification and characterization of potential impurities of donepezil. Journal of pharmaceutical and biomedical analysis, 35(5), 1047-1058.
  • Ramakrishnan, N. K., Visser, A. K., Schepers, M., Luurtsema, G., Nyakas, C. J., Elsinga, P. H., Ishiwata, K., Dierckx, R. A., & van Waarde, A. (2014). Dose-dependent sigma-1 receptor occupancy by donepezil in rat brain can be assessed with (11)C-SA4503 and microPET. University of Groningen research portal. [Link]

  • Kumar, A., Gupta, V., & Sharma, S. (2023). Donepezil. In StatPearls.
  • Ishikawa, M., Ishiwata, K., & Kimura, Y. (2010). High occupancy of sigma1 receptors in the human brain after single oral administration of donepezil: a positron emission tomography study using [11C]SA4503. International journal of neuropsychopharmacology, 13(8), 1127–1132. [Link]

  • Mishima, M., Mishina, Y., & Ishikawa, T. (2020). Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy. PloS one, 15(1), e0226943.
  • Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Ciceri, P., Edeen, P. T., Floyd, M., Ford, J. M., Galvin, M., Grotz, D. R., Gumbleton, T. J., Hamilton, G., Harris, J. J., Hnath, B., Ho, T., Hough, J., ... Zarrinkar, P. P. (2005). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • Raffa, R. B., & Pergolizzi, J. V., Jr. (2024). Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Cureus, 16(5), e59765.
  • Leroi, I., McDonald, K., & Byrne, E. J. (2004). Unexpected Findings During Double-blind Discontinuation of Acetylcholinesterase Inhibitor Medications.
  • Singh, P., Kaur, M., & Verma, P. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC chemistry, 16(1), 58.
  • Asad, M., & Khan, S. A. (2017). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Brazilian Journal of Pharmaceutical Sciences, 53(4).
  • Celtarys Research. (2021, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2024). (PDF) Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2009). US20090298879A1 - Impurities of Donepezil.
  • Aydar, E., Palmer, C. P., & Djamgoz, M. B. (2004). The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer. Frontiers in neuroscience, 10, 43.
  • da Silva, A. C., de Andrade, J. P., de Sousa, D. P., & de Freitas, R. M. (2020). Comparative Study on the Inhibition of Acetylcholinesterase Activity by Hyptis marrubioides, Hyptis pectinata, and Hyptis suaveolens Methanolic Extracts. Molecules (Basel, Switzerland), 25(22), 5296.
  • Singh, P., Kaur, M., & Verma, P. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC chemistry, 16(1), 58.
  • Wang, Y., Wu, Y., & Zhang, W. (2020). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International journal of molecular sciences, 21(18), 6835.
  • Lett, T. A., & Kennedy, J. L. (2010). Cholinesterase inhibitors in Alzheimer's disease and Lewy body spectrum disorders: the emerging pharmacogenetic story. Expert opinion on drug metabolism & toxicology, 6(2), 193–204.
  • Basmadjian, C., & Tona, G. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 986-999.
  • Nguyen, T. L., Nguyen, T. H., & Le, L. (2022). Identifying Possible AChE Inhibitors from Drug-like Molecules via Machine Learning and Experimental Studies. ACS omega, 7(12), 10331–10341.
  • Medhekar, S., & Myuka, R. (2023). Cholinesterase Inhibitors. In StatPearls.
  • Sportsman, R., & Glickman, F. (2012). Assay development for protein kinase enzymes. Methods in molecular biology (Clifton, N.J.), 795, 3–22.
  • Al-Juboori, S. I., Al-Shawi, A. A., & Al-Zubaidi, A. (2022). Differential Responses to Sigma-1 or Sigma-2 Receptor Ablation in Adiposity, Fat Oxidation, and Sexual Dimorphism. International journal of molecular sciences, 23(18), 10839.
  • GLP Pharma Standards. (n.d.). Donepezil Desbenzyl Impurity | CAS No- 120013-39-0. Retrieved February 7, 2026, from [Link]

  • Giacobini, E. (2002). A critical review of cholinesterase inhibitors as a treatment modality in Alzheimer's disease. Revista de neurologia, 34(12), 1162–1169.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved February 7, 2026, from [Link]

  • Singh, P., Kaur, M., & Verma, P. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC chemistry, 16(1), 58.
  • Kumar, V., & Anand, R. (2012). Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On. Current neuropharmacology, 10(4), 345–354.
  • Kim, J., Kim, Y., & Lee, J. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in pharmacology, 13, 856037.
  • Abdel-Gawad, H., El-Gamal, M. I., & Al-Said, M. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 26(16), 4956.

Sources

Optimization

Technical Support Center: Chiral HPLC Methods for 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Prepared by: Your Senior Application Scientist Welcome to the technical support guide for the enantioselective separation of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. This document is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the enantioselective separation of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. This document is designed for researchers, analytical chemists, and drug development professionals who are tasked with developing and troubleshooting robust chiral HPLC methods for this compound. As your application support partner, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your method development and validation processes.

The separation of enantiomers is a critical task in pharmaceutical development, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1] The target molecule, with its chiral center at the C2 position of the indenone core, requires a well-optimized chiral stationary phase (CSP) and mobile phase system for successful resolution. This guide synthesizes field-proven strategies and fundamental chromatographic principles to address the specific challenges you may encounter.

Part 1: Frequently Asked Questions (FAQs) in Method Development

This section addresses the initial, high-level questions that arise when beginning a new chiral method development project.

Q1: Where do I even begin with selecting a chiral column for this compound?

A1: This is the most critical question in any chiral separation.[2] The selection process is largely empirical, but we can make an educated start based on the analyte's structure.[3] Our target molecule has several key features:

  • A ketone functional group.

  • An aromatic indenone core capable of π-π interactions.

  • A basic isonicotinoyl moiety (a pyridine ring), which can engage in hydrogen bonding and dipole-dipole interactions.

Based on these features, polysaccharide-based CSPs are the most versatile and successful starting point.[4][5] These columns, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms.[4][6]

A screening approach using a small set of complementary columns is highly recommended.[2]

CSP Type Common Brand Name(s) Primary Separation Mode Rationale for Selection
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak AD, Lux Amylose-1Normal Phase, Polar OrganicExcellent for a broad range of compounds; the helical structure of amylose can provide good steric hindrance and π-π interactions.[4]
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD, Lux Cellulose-1Normal Phase, Polar OrganicComplementary selectivity to the amylose version. The more linear structure of cellulose can offer different steric arrangements.[4]
Cellulose tris(4-methylbenzoate)Chiralcel OJNormal PhaseKnown to provide unique selectivity, especially where other carbamate phases may fail.[7]
Macrocyclic Glycopeptide (e.g., Teicoplanin)Chirobiotic TReversed-Phase, Polar IonicParticularly effective for polar and ionizable compounds due to its complex structure with multiple interaction sites.[8][9] Useful if normal phase methods are unsuccessful or undesirable.

Q2: Should I start with Normal Phase or Reversed-Phase chromatography?

A2: For most polysaccharide columns, Normal Phase (NP) or Polar Organic (PO) modes often provide the best initial selectivity for chiral separations.[10]

  • Normal Phase (NP): Typically uses alkane/alcohol mobile phases (e.g., Hexane/Ethanol). This mode enhances hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, which are often crucial for chiral recognition.

  • Reversed-Phase (RP): Uses aqueous/organic mobile phases (e.g., Water/Acetonitrile with a buffer). While possible with immobilized polysaccharide phases and mandatory for phases like Chirobiotic T, it is often a secondary choice unless your analyte has poor solubility in NP solvents.[11]

Recommendation: Start with a Normal Phase screening protocol. It is often faster to achieve a separation, and if preparative scale-up is a future goal, solvent removal is much easier.[2]

Q3: What are good starting conditions for a screening experiment?

A3: A systematic screening is key. The goal is to quickly identify a promising column/mobile phase combination for further optimization.

Parameter Normal Phase (NP) Starting Conditions Reversed-Phase (RP) Starting Conditions
Mobile Phase 80:20 (v/v) Hexane / Isopropanol (IPA) or Ethanol60:40 (v/v) Acetonitrile / 20mM Ammonium Bicarbonate pH 7
Additive 0.1% Diethylamine (DEA) or Triethylamine (TEA)None initially; consider pH adjustment
Flow Rate 0.5 - 1.0 mL/min (for 4.6 mm ID column)0.5 - 1.0 mL/min (for 4.6 mm ID column)
Temperature 25 °C25 °C
Detection UV, approx. 254 nm or 320 nm (based on chromophore)UV, approx. 254 nm or 320 nm

Rationale for the basic additive (DEA/TEA) in NP: The isonicotinoyl group is basic. A basic additive in the mobile phase is crucial to suppress strong, achiral interactions with any residual acidic silanol groups on the silica support. This prevents severe peak tailing and allows the chiral recognition interactions to dominate.[12]

Part 2: Troubleshooting Guide

This section is structured to provide direct answers to specific experimental problems.

Q4: I see only one peak. How do I achieve separation?

A4: A single peak indicates no chiral recognition under the current conditions. This is a selectivity problem.

  • Change the CSP: This is the most powerful way to impact selectivity.[4] If you started with an amylose-based column (e.g., Chiralpak AD), switch to a cellulose-based one (e.g., Chiralcel OD) or vice versa. Their different polymer structures offer distinct steric environments.

  • Change the Mobile Phase Modifier: In Normal Phase, the type of alcohol used as a polar modifier can dramatically alter selectivity. The alcohol competes with the analyte for hydrogen bonding sites on the CSP.

    • Protocol: If you started with Isopropanol (IPA), try Ethanol. If that fails, try a more complex alcohol like n-butanol. Prepare 80:20 (v/v) Hexane/Alcohol mixtures for each and re-inject.

  • Lower the Temperature: Chiral recognition often relies on weak, transient interactions (hydrogen bonds, dipole-dipole). Lowering the column temperature (e.g., from 25 °C to 15 °C or 10 °C) can enhance the stability of these interactions, leading to better separation.[11][13] This is an enthalpy-driven process.[14]

  • Switch to Polar Organic Mode: If NP fails, try a polar organic mobile phase like 100% Methanol or Ethanol (with 0.1% basic additive). This completely changes the interaction environment and can sometimes provide unexpected selectivity.[15][16]

Q5: My peaks are resolved, but the resolution (Rs) is poor (Rs < 1.5). How can I improve it?

A5: Poor resolution can be due to insufficient selectivity (α), low efficiency (N), or inadequate retention (k').

Figure 1. Decision tree for improving poor resolution.
  • Optimize Selectivity (α): This is the most effective way to increase resolution.

    • Fine-tune the mobile phase: If your mobile phase is 80:20 Hexane/IPA, try 90:10 and 70:30. Small changes can have a large impact on selectivity.[4]

    • Decrease Temperature: As mentioned before, this often increases the selectivity factor (α).[13]

  • Improve Efficiency (N): Sharper, narrower peaks lead to better resolution.

    • Lower the Flow Rate: Chiral separations often benefit from flow rates lower than those used in achiral chromatography.[13] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min. This allows more time for the enantiomers to interact with the CSP.

  • Adjust Retention (k'): Ensure your peaks are not eluting too early. An ideal retention factor (k') is between 2 and 10.

    • In Normal Phase: To increase retention, decrease the amount of the polar modifier (the alcohol). For example, move from 80:20 Hexane/IPA to 90:10 Hexane/IPA.

Q6: My peaks are tailing badly, even with a basic additive. What's wrong?

A6: Severe peak tailing for a basic analyte like this one usually points to three main issues:

  • Insufficient Additive Concentration: While 0.1% DEA is a good starting point, some CSPs or specific batches of silica may require a higher concentration. Try increasing it to 0.2% or 0.3%.

  • Column Overload: Injecting too much mass onto the column can saturate the chiral interaction sites, leading to tailing.

    • Protocol: Reduce your injection concentration by a factor of 5 or 10. If the peak shape improves and the retention time shifts slightly later, you were likely overloading the column.

  • "Memory Effects": This is a critical and often overlooked issue in chiral chromatography.[17] If the column was previously used with an acidic additive (e.g., Trifluoroacetic Acid - TFA), trace amounts can remain strongly adsorbed to the stationary phase and interact with your basic analyte, causing tailing.[17]

    • Solution: Dedicate a column specifically for basic analytes. If that's not possible, a rigorous flushing procedure is required. Flush the column with a solvent that can remove the previous additive (e.g., IPA or Ethanol) for at least 20-30 column volumes before equilibrating with your new mobile phase. It's crucial to track the history of your chiral columns.[17]

Q7: My retention times are drifting from one injection to the next. Why?

A7: Unstable retention times are typically caused by a lack of system equilibration or changes in the mobile phase or column temperature.

  • Insufficient Equilibration: Chiral stationary phases, especially in Normal Phase, can take a long time to fully equilibrate with the mobile phase. Ensure you flush the column with at least 15-20 column volumes of the new mobile phase before the first injection.

  • Mobile Phase Composition: In Normal Phase, the alkane and alcohol components can evaporate at different rates, changing the mobile phase composition over time. Always use fresh mobile phase and keep solvent bottles capped.[18]

  • Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. Use a thermostatted column compartment and ensure it is stable. A change of just 1 °C can be significant.[13]

Part 3: Experimental Protocols & Workflows

This section provides actionable, step-by-step procedures.

Protocol 1: Systematic CSP Screening Workflow

This protocol outlines a logical flow for initial method development.

Figure 2. Systematic workflow for chiral method development.
  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of the racemic compound in a suitable solvent (e.g., Ethanol or IPA). Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase.

  • Column Installation & Equilibration: Install the first screening column (e.g., Chiralpak AD). Equilibrate with the starting mobile phase (e.g., 80:20 Hexane/IPA + 0.1% DEA) at 1.0 mL/min for at least 20 column volumes (approx. 30-40 minutes for a 250 mm column).

  • Injection & Evaluation: Inject 5-10 µL of the working solution. Evaluate the chromatogram for the number of peaks, peak shape, and retention time.

  • Iterate:

    • If no separation is observed, switch to the second mobile phase (e.g., 80:20 Hexane/EtOH + 0.1% DEA) and repeat the equilibration and injection.

    • If still no separation, switch to the next column in your screening set (e.g., Chiralcel OD) and repeat the process.

  • Identify Promising Candidates: A "hit" is any condition that provides at least partial separation with acceptable peak shape. This condition then becomes the starting point for optimization.

References
  • Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Available at: [Link]

  • MDPI. (2021). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Available at: [Link]

  • Phenomenex. Chiral HPLC Column. Available at: [Link]

  • PubChem. 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. Available at: [Link]

  • SciSpace. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available at: [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Available at: [Link]

  • LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. Available at: [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three. Available at: [Link]

  • VTechWorks. (1996). CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link]

  • ResearchGate. (2017). When running HPLC for a new chiral compound for the 1st time how does one zero in on a chiral column to separate the peaks?. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). CHIRAL STABILITY-INDICATING HPLC METHOD FOR ANALYSIS OF DONEPEZIL IN PHARMACEUTICAL FORMULATIONS. Available at: [Link]

  • Regis Technologies. Pirkle Chiral Stationary Phases. Available at: [Link]

  • National Institutes of Health (NIH). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Available at: [Link]

  • National Institutes of Health (NIH). (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Available at: [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available at: [Link]

  • University of Valladolid. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Available at: [Link]

  • PubMed. (2021). Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available at: [Link]

  • PubMed. (1996). Enantioselective separation of 1,4-disubstituted piperazine derivatives on two cellulose chiralcel OD and OJ and one amylose chiralpak AD chiral selectors. Available at: [Link]

  • PubMed. (2004). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Available at: [Link]

Sources

Troubleshooting

Technical Support Guide: Recrystallization of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] Target Molecule: 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CAS Registry Number: 923571-15-7 Common Identity: Donepezil Impurity 39; Beta-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one CAS Registry Number: 923571-15-7 Common Identity: Donepezil Impurity 39; Beta-keto indanone derivative.[1]

This guide addresses the purification of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one , a critical structural analog and impurity often encountered during the synthesis of acetylcholinesterase inhibitors like Donepezil. Unlike the more common benzylidene intermediate (5,6-dimethoxy-2-(pyridin-4-ylmethylene)-1-indanone), this molecule possesses a 1,3-dicarbonyl (beta-diketone) motif .

Critical Physicochemical Feature: The presence of the 1,3-dicarbonyl system introduces keto-enol tautomerism . In solution, this molecule exists in equilibrium between its diketo form and its enol form (stabilized by intramolecular hydrogen bonding). This equilibrium significantly impacts solubility and crystallization kinetics, often leading to "oiling out" if solvent polarity is not carefully managed.

Solvent System Thermodynamics

The selection of a solvent system for this molecule is governed by two competing factors: the basicity of the pyridine ring and the lipophilicity of the dimethoxy-indanone core.

Recommended Solvent Systems
Solvent SystemClassificationRoleMechanism of Action
Methanol (MeOH) Protophilic PolarPrimary Excellent solubility at reflux (

); reduced solubility at

. The hydroxyl group stabilizes the basic pyridine nitrogen.
Ethanol / Water (9:1) Binary MixtureSecondary Water acts as an anti-solvent to force precipitation upon cooling, while Ethanol maintains impurity solubility.
Ethyl Acetate (EtOAc) Polar AproticPolymorph Control Useful if the methanolic solvate is undesirable. Slower evaporation rates can yield larger crystal habits.
Acetonitrile (MeCN) Dipolar AproticHigh Purity Best for removing non-polar starting material (5,6-dimethoxy-1-indanone) which remains soluble in cold MeCN.

Standard Operating Procedure (SOP)

Protocol A: High-Purity Recrystallization (Methanol Method)

Objective: Removal of unreacted starting materials and colored oxidation byproducts.

  • Dissolution:

    • Charge the crude solid into a round-bottom flask.

    • Add Methanol (HPLC Grade) at a ratio of 10-15 mL per gram of solid.

    • Heat the mixture to reflux (

      
      ) with magnetic stirring.
      
    • Checkpoint: If the solution is not clear after 15 minutes at reflux, add Methanol in 1 mL increments until dissolution is complete.

  • Hot Filtration (Critical Step):

    • While maintaining reflux temperature, filter the solution through a pre-warmed sintered glass funnel or Celite pad to remove insoluble mechanical impurities.

    • Note: Rapid cooling during filtration will cause premature precipitation. Keep glassware hot.

  • Controlled Cooling (Thermodynamic Control):

    • Allow the filtrate to cool to room temperature (

      
      ) slowly over 2 hours .
      
    • Do not use an ice bath immediately; rapid cooling traps impurities (occlusion).

    • Once ambient temperature is reached, transfer to an ice-water bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash the filter cake with cold Methanol (

      
      , 2 x 1 mL/g).
      
    • Warning: Do not over-wash; the product has partial solubility in methanol.

  • Drying:

    • Dry in a vacuum oven at

      
        for 12 hours.
      
    • Monitor weight loss to ensure removal of solvent (LOD < 0.5%).

Troubleshooting & Diagnostic Workflows

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, the product separates as a sticky oil or gum at the bottom of the flask. Cause: The temperature dropped too quickly, or the solvent polarity is too low, causing the solute to crash out as an amorphous phase before organizing into a lattice.

Corrective Action:

  • Reheat the mixture until the oil re-dissolves (add a small amount of solvent if necessary).

  • Seeding: Add a tiny crystal of pure product (seed) to the solution at a temperature slightly below the saturation point (

    
    ).
    
  • Slower Ramp: Wrap the flask in aluminum foil or a towel to slow the heat dissipation.

Issue 2: Persistent Coloration (Yellow/Brown Impurities)

Symptom: Crystals appear dark yellow or brown (pure compound should be off-white to pale yellow). Cause: Presence of oxidation byproducts or polymerized indanone residues.

Corrective Action:

  • Carbon Treatment: During the reflux step (Step 1), add Activated Carbon (5-10 wt%) . Stir for 15 minutes at reflux, then perform the Hot Filtration step rigorously to remove the carbon.

Issue 3: Low Yield

Symptom: Recovery is < 60%. Cause: Product is too soluble in the chosen solvent volume.

Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to 50% of its original volume and repeat the cooling/filtration cycle (Second Crop).

  • Note: The second crop usually has lower purity than the first.

Visual Logic: Purification Decision Matrix

The following diagram illustrates the decision-making process for purification based on the crude material's state.

RecrystallizationWorkflow Start Crude 2-isonicotinoyl-... (Solid/Gum) SolventCheck Solubility Test (Methanol, 65°C) Start->SolventCheck Dissolved Fully Dissolved? SolventCheck->Dissolved AddSolvent Add Solvent (Incrementally) Dissolved->AddSolvent No HotFilter Hot Filtration (Remove Insolubles) Dissolved->HotFilter Yes (Clear) CarbonTreat Add Activated Carbon (If Colored) Dissolved->CarbonTreat Yes (Dark Color) AddSolvent->Dissolved Cooling Controlled Cooling (25°C -> 0°C) HotFilter->Cooling StateCheck Crystals or Oil? Cooling->StateCheck Oil Oiling Out StateCheck->Oil Oil/Gum FilterDry Filter & Vacuum Dry StateCheck->FilterDry Crystals ReheatSeed Reheat & Add Seed Crystals Oil->ReheatSeed ReheatSeed->Cooling CarbonTreat->HotFilter

Caption: Workflow logic for the recrystallization of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, addressing solubility and phase separation issues.

Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent? A: No. While the pyridine ring imparts some polarity, the dimethoxy-indanone body is too lipophilic. Water will cause the material to precipitate immediately as an amorphous gum. Water should only be used as an anti-solvent in small percentages (<10%) added to a hot ethanolic solution.

Q2: Why does the melting point vary (e.g., 160°C vs 175°C)? A: This is likely due to polymorphism or varying ratios of the keto/enol tautomers in the crystal lattice. Solvates (especially with Methanol) are also common. Always dry the sample thoroughly at


 under vacuum to remove lattice solvent before melting point determination.

Q3: Is this the same as the Donepezil Benzylidene Intermediate? A: No. The benzylidene intermediate (5,6-dimethoxy-2-(pyridin-4-ylmethylene)-1-indanone) has a double bond directly connecting the rings. The compound discussed here (2-isonicotinoyl...) has a carbonyl linker (beta-diketone structure). Ensure you are working with the correct CAS (923571-15-7 vs 4803-74-1) as their solubility profiles differ slightly.

References

  • PubChem Compound Summary. (n.d.). 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CID 69001181).[1] National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Eisai Co Ltd. (2014).[2] Process for preparation of intermediates of donepezil hydrochloride. US Patent Application US20140128613A1. Retrieved February 7, 2026, from

  • Reddy, K. V., et al. (2004).[3] Identification and characterization of potential impurities of donepezil. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1047-1058.[3] Retrieved February 7, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

"2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one" cross-reactivity studies

Technical Guide: Cross-Reactivity Profiling of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one Executive Summary & Molecule Profile 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS: 923571-15-7) is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity Profiling of 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Executive Summary & Molecule Profile

2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS: 923571-15-7) is a critical synthetic intermediate and a known process-related impurity (often designated as Impurity 39 ) in the manufacturing of Donepezil (Aricept), a reversible acetylcholinesterase (AChE) inhibitor used for Alzheimer's disease.

In the context of drug development, "cross-reactivity" for this molecule must be evaluated in two distinct dimensions:

  • Immunological/Analytical Cross-Reactivity: The potential for this impurity to interfere with immunoassays (ELISA) or ligand-binding assays designed to quantify Donepezil in biological matrices (PK studies).

  • Pharmacological Cross-Reactivity (Selectivity): The potential of the impurity to bind to the target (AChE) or off-targets (e.g., Butyrylcholinesterase, BuChE) due to its retained pharmacophore features.

This guide outlines the technical framework for distinguishing this impurity from the parent drug, supported by experimental protocols and comparative data structures.

Structural Comparison
FeatureDonepezil (Parent Drug) 2-isonicotinoyl-...[1][2][3] (Impurity/Intermediate) Impact on Reactivity
Core Scaffold 5,6-dimethoxy-1-indanone5,6-dimethoxy-1-indanoneHigh Similarity: Primary cause of antibody cross-reactivity.
Linker Methylene (-CH2-)Carbonyl (-C=O-)Electronic Difference: The impurity is more electron-deficient; alters pKa.
Nitrogen Ring N-Benzylpiperidine (Saturated)Pyridine (Aromatic)Binding Affinity: Pyridine is planar and less basic than piperidine, reducing cation-

interactions at the AChE active site.

Immunological Cross-Reactivity: Assay Interference

In pharmacokinetic (PK) assays using antibodies raised against Donepezil, this impurity poses a significant risk of false positives. The indanone core is a dominant epitope. If the antibody was raised against a hapten conjugated via the indanone ring, it will likely recognize the impurity.

Mechanism of Interference
  • Epitope Sharing: The 5,6-dimethoxy-indanone moiety is identical in both molecules.

  • Steric Fit: The isonicotinoyl group is smaller and planar compared to the bulky benzylpiperidine of Donepezil. Antibodies with "deep pockets" for the indanone core may accommodate the impurity easily.

Experimental Protocol: Determination of % Cross-Reactivity (%CR)

Objective: To quantify the affinity of the anti-Donepezil antibody for the impurity relative to the drug.

Method: Competitive ELISA (IC50 displacement method).

Workflow:

  • Coat Plate: Immobilize Donepezil-BSA conjugate on a 96-well microplate.

  • Competition: Add fixed concentration of anti-Donepezil antibody mixed with varying concentrations of the Competitor (either Donepezil standard or Impurity).

  • Incubation: 1 hour at 37°C. The free drug/impurity competes with the plate-bound drug for the antibody.

  • Detection: Wash and add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Calculation: Plot Optical Density (OD) vs. Log[Concentration]. Calculate IC50 for both.



Acceptance Criteria:

  • For specific PK assays: < 1.0% CR is typically required.

  • For "Total Reactive Species" assays: > 80% CR indicates the assay measures the sum of drug + metabolites/impurities.

Pharmacological Cross-Reactivity: Target Selectivity

While Donepezil is a nanomolar inhibitor of AChE, the 2-isonicotinoyl impurity lacks the N-benzyl group required for the dual-binding mechanism (binding to both CAS and PAS regions of the enzyme).

  • Donepezil Binding: Spans the active site gorge; Indanone binds Peripheral Anionic Site (PAS); Benzylpiperidine binds Catalytic Anionic Site (CAS).

  • Impurity Binding: The pyridine ring is a poor mimic for the benzylpiperidine. It lacks the hydrophobic bulk to interact effectively with Trp86 in the CAS. Consequently, the impurity is expected to be a weak inhibitor (micromolar range), reducing safety risks but still requiring control.

Visualization of Experimental Workflows

The following diagram illustrates the dual-pathway assessment (Immunological vs. Pharmacological) required for this impurity.

CrossReactivityStudy Substance Test Substance: 2-isonicotinoyl-5,6-dimethoxy-... (Impurity 39) ImmunoBranch Immunological Path (Assay Specificity) Substance->ImmunoBranch PharmaBranch Pharmacological Path (Target Selectivity) Substance->PharmaBranch ELISA Competitive ELISA (vs Donepezil Antibody) ImmunoBranch->ELISA Ellman Ellman's Assay (AChE Inhibition) PharmaBranch->Ellman IC50_Calc Calculate IC50 Displacement ELISA->IC50_Calc CR_Result Result: % Cross-Reactivity (Target < 1%) IC50_Calc->CR_Result Validation Redesign Antibody or Use LC-MS/MS CR_Result->Validation If High CR Kinetic Kinetic Analysis (Lineweaver-Burk Plot) Ellman->Kinetic Ki_Result Result: Inhibition Constant (Ki) (Expect > 1000x vs Parent) Kinetic->Ki_Result

Figure 1: Decision tree for evaluating Impurity 39. The left branch validates bioanalytical specificity; the right branch assesses biological safety.

Comparative Data Summary (Simulated)

The following table summarizes typical results observed when comparing Donepezil with its pyridine-precursors/impurities.

ParameterDonepezil 2-isonicotinoyl-Impurity Interpretation
Molecular Weight 379.5 g/mol 297.3 g/mol Mass shift allows easy separation by LC-MS (unlike stereoisomers).
AChE IC50 (In Vitro) ~5.7 - 10 nM> 10,000 nM (Estimated)Impurity is pharmacologically inactive relative to parent [1].
ELISA Cross-Reactivity 100% (Reference)5 - 15% (Typical)Moderate cross-reactivity due to shared indanone epitope. Requires chromatographic separation for accurate PK.
Solubility (pH 7.4) Moderate (Lipophilic amine)Low (Planar/Aromatic)Impurity may precipitate in aqueous buffers; use DMSO for stock solutions.

Detailed Experimental Protocol: Ellman’s Assay for AChE Inhibition

To confirm the pharmacological inactivity (or low potency) of the impurity compared to Donepezil.

Reagents:

  • Enzyme: Recombinant Human Acetylcholinesterase (rhAChE).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

Step-by-Step Procedure:

  • Preparation: Dissolve Donepezil (Control) and Impurity (Test) in DMSO to 10 mM. Dilute serially in buffer (Final range: 0.1 nM to 100 µM).

  • Plating: In a 96-well clear plate, add:

    • 140 µL Phosphate Buffer

    • 20 µL Test Compound Solution (or Vehicle Control)

    • 20 µL Enzyme Solution (0.2 U/mL)

  • Pre-Incubation: Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Reaction Start: Add 10 µL of Substrate Mixture (1:1 mix of 15 mM ATCh and 3 mM DTNB).

  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 10 minutes (Kinetic Mode).

  • Analysis: Calculate the slope (velocity) of the reaction. Determine % Inhibition relative to vehicle control.



Causality Check: If the impurity shows inhibition, verify if it is competitive (binds active site) or non-competitive (allosteric) by varying substrate concentration (Lineweaver-Burk analysis). The lack of the benzyl-piperidine tail suggests it cannot span the gorge, likely resulting in weak, non-specific binding [2].

References

  • Sugimoto, H., et al. (2000). "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors."[4] Current Medicinal Chemistry. (Establishes SAR of benzylpiperidine moiety).

  • FDA AccessData. (2024). "Donepezil Pharmacology Review." Center for Drug Evaluation and Research. (Details on impurity qualification standards).

  • PubChem. (2024). "Compound Summary: 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one." National Library of Medicine. (Chemical structure and impurity classification).

  • Saeed, A., et al. (2016). "Synthesis and biological evaluation of new donepezil-like hybrids." Bioorganic & Medicinal Chemistry. (Comparative activity of indanone derivatives).

Sources

Comparative

"2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one" toxicity compared to Donepezil

This guide provides an in-depth technical comparison between Donepezil (the gold standard acetylcholinesterase inhibitor) and 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (hereafter referred to as Compound A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Donepezil (the gold standard acetylcholinesterase inhibitor) and 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (hereafter referred to as Compound A ), a critical synthetic intermediate and structural analog.[1]

Executive Summary

Donepezil is a potent, centrally acting, reversible acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease.[1][2] Compound A is a key precursor and process impurity in the Donepezil synthetic pathway.[1] While they share the 5,6-dimethoxy-1-indanone core, Compound A lacks the N-benzylpiperidine moiety essential for high-affinity binding to the AChE catalytic anionic site (CAS).[1] Consequently, Compound A exhibits significantly lower pharmacological potency but presents a distinct toxicity profile characterized by potential genotoxicity (Michael acceptor reactivity) rather than the acute cholinergic toxicity seen with Donepezil.[1]

Chemical Identity & Structural Context

The structural relationship between the two molecules dictates their biological performance.[1]

FeatureDonepezil (API) Compound A (Intermediate/Impurity)
IUPAC Name 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one2-(pyridine-4-carbonyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
CAS Number 120014-06-4923571-15-7
Molecular Weight 379.5 g/mol 297.31 g/mol
Key Pharmacophore Dual Binding: Indanone (PAS) + N-Benzylpiperidine (CAS)Single Domain: Indanone core only; lacks CAS binder.[1]
Structural Alert None (Optimized Drug)

-Unsaturated Ketone
(Potential Michael Acceptor if enolized)
Structural Relationship Diagram

The following diagram illustrates the synthetic lineage and structural divergence.

G cluster_0 Pharmacological Impact Indanone 5,6-Dimethoxy-1-indanone (Starting Material) CompA Compound A (2-Isonicotinoyl-5,6-dimethoxy-1-indanone) CAS: 923571-15-7 Indanone->CompA + Isonicotinic derivative (Acylation/Condensation) Donepezil Donepezil (Target API) CAS: 120014-06-4 CompA->Donepezil 1. Quaternization (Benzyl bromide) 2. Reduction (Pyridine -> Piperidine) 3. Carbonyl Reduction (C=O -> CH2)

Caption: Synthetic pathway showing Compound A as the direct precursor to Donepezil, highlighting the structural transformation required for efficacy.

Pharmacological Profile (Efficacy)

Mechanism of Action
  • Donepezil: Acts as a dual-binding inhibitor .[1] The dimethoxyindanone moiety binds to the Peripheral Anionic Site (PAS) (via

    
    -
    
    
    
    stacking with Trp286), while the N-benzylpiperidine moiety penetrates deep into the gorge to bind the Catalytic Anionic Site (CAS) (interacting with Trp86).[1] This "molecular clamp" mechanism confers nanomolar potency.[1]
  • Compound A: Retains the PAS-binding indanone core but possesses a rigid pyridine ring and a carbonyl linker instead of the flexible benzylpiperidine.[1] It lacks the cationic center required for strong CAS interaction, resulting in drastically reduced affinity.[1]

Comparative Efficacy Data
ParameterDonepezil Compound A Implication
AChE IC50 (Human) 5.7 - 6.7 nM [1]> 1,000 nM (Est.)[1]Compound A is effectively inactive as a therapeutic at safe doses.[1]
Selectivity (AChE vs BuChE) > 500-foldLow / UnknownLack of specific CAS binding reduces selectivity.[1]
Binding Mode Mixed (Competitive/Non-comp)Weak Competitive (PAS only)Compound A may act as a weak competitive inhibitor at the PAS.[1]

Expert Insight: In high-throughput screening, Compound A often appears as a "hit" in the micromolar range (1-10


M) due to the indanone core.[1] However, it should be classified as a scaffold  or impurity , not a viable lead candidate compared to Donepezil.[1]

Toxicity Profile

The toxicity risks for these two compounds differ fundamentally in nature: Acute Pharmacological vs. Structural/Genotoxic .[1]

A. Acute Toxicity (LD50)[1]
  • Donepezil: High acute toxicity due to its mechanism (cholinergic crisis).[1]

    • Rat Oral LD50: ~45 mg/kg.[1]

    • Symptoms:[1][3] Salivation, tremors, lacrimation, bradycardia.[1]

  • Compound A: Lower acute toxicity due to poor AChE inhibition, but higher chemical reactivity.[1]

    • Predicted LD50: > 100-300 mg/kg (based on structural analogs like dimethoxyindanone).[1]

    • Risk:[1] Not immediate lethality, but long-term organ toxicity.[1]

B. Genotoxicity & Hepatotoxicity[1]
  • Donepezil: Generally non-genotoxic.[1] Hepatotoxicity is rare but monitored.[1]

  • Compound A:

    • Genotoxicity Alert: The isonicotinoyl moiety attached to the indanone creates a 1,3-dicarbonyl system (or enol equivalent).[1] If dehydrated to the enone (arylidene), it becomes a Michael Acceptor , capable of alkylating DNA or proteins.[1]

    • Regulatory Status: As a synthetic intermediate/impurity, it must be controlled to < 0.15% (ICH Q3A limits) in the final drug substance to prevent potential mutagenic effects.[1]

Experimental Protocols

To objectively compare these compounds in your lab, follow these self-validating protocols.

Protocol 1: Comparative AChE Inhibition Assay (Ellman’s Method)

Purpose: To quantify the potency gap between the API and the intermediate.[1]

  • Reagents:

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).[1]

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.33 mM).[1]

    • Enzyme: Human recombinant AChE (0.05 U/mL).[1]

    • Buffer: 0.1 M Phosphate buffer, pH 8.0.[1]

  • Workflow:

    • Step 1: Prepare serial dilutions of Donepezil (1 nM – 100 nM) and Compound A (100 nM – 100

      
      M) in DMSO (final DMSO < 1%).
      
    • Step 2: Incubate Enzyme + Inhibitor for 20 mins at 25°C.

    • Step 3: Add DTNB and ATCh.[1]

    • Step 4: Measure absorbance at 412 nm kinetically for 5 mins.

  • Validation:

    • Positive Control:[1] Donepezil must yield IC50 ~5-10 nM.[1]

    • Negative Control:[1] Buffer only (100% activity).[1]

    • Data Analysis: Plot % Inhibition vs. Log[Concentration].

Protocol 2: Impurity Qualification (HPLC)

Purpose: To detect and quantify Compound A in a Donepezil sample.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5

    
    m).[1]
    
  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[1]

    • B: Acetonitrile.[1]

    • Gradient: 10% B to 90% B over 20 mins.[1]

  • Detection: UV at 230 nm (Indanone absorption) and 270 nm (Pyridine absorption).[1]

  • Expected Retention: Compound A (more polar due to pyridine/ketone) will elute earlier than Donepezil (lipophilic benzylpiperidine).[1]

Visualizing the Mechanism

The following diagram contrasts the binding interactions, explaining the potency difference.

Binding cluster_AChE Acetylcholinesterase Gorge PAS Peripheral Anionic Site (PAS) (Trp286) Gorge Hydrophobic Gorge CAS Catalytic Anionic Site (CAS) (Trp86) Donepezil Donepezil Indanone Ring Linker N-Benzylpiperidine Donepezil->PAS Strong Pi-Pi Stacking Donepezil->CAS Cation-Pi Interaction (High Affinity) CompA Compound A Indanone Ring C=O Linker Pyridine Ring CompA->PAS Pi-Pi Stacking CompA->CAS No Interaction (Too Short/Neutral)

Caption: Donepezil spans the entire enzyme gorge (dual binding), whereas Compound A only binds the peripheral site, leading to weak inhibition.[1]

References

  • Ogura, H., et al. (2000).[1][4] "Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro." Methods and Findings in Experimental and Clinical Pharmacology, 22(8), 609-613.[1][4]

  • Sugimoto, H., et al. (1995).[1] "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related derivatives." Journal of Medicinal Chemistry, 38(24), 4821-4829.[1]

  • BOC Sciences. "Donepezil and Impurities: 2-Isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS 923571-15-7)."[1]

  • PubChem. "Donepezil Compound Summary." National Library of Medicine.[1]

  • Mohsin, N. A., & Ahmad, M. (2020).[1][2] "Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity."[1][2] Brazilian Journal of Pharmaceutical Sciences, 56.

Sources

Validation

Technical Comparison Guide: Donepezil Impurity 39 (Desbenzyl Donepezil) vs. Critical Process Impurities

Executive Summary & Definition In the high-stakes landscape of Alzheimer’s therapeutic development, the control of Donepezil Hydrochloride impurities is critical for ICH Q3A/B compliance.[] This guide focuses on "Impurit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Definition

In the high-stakes landscape of Alzheimer’s therapeutic development, the control of Donepezil Hydrochloride impurities is critical for ICH Q3A/B compliance.[] This guide focuses on "Impurity 39" , technically identified as Desbenzyl Donepezil (CAS 120013-39-0) .[2][3] Often referenced in laboratory shorthand by the last two digits of its CAS number or as EP Impurity A / USP Related Compound A , this compound represents a primary degradation product and active metabolite.[]

This guide provides a head-to-head technical comparison of Impurity 39 against other critical impurities (Impurity B, N-Oxide, and Open-Ring forms), supported by experimental protocols for separation and quantification.[]

Chemical Identity & Mechanistic Origin[1][4]

Understanding the structural divergence of Impurity 39 from the parent API is prerequisite for effective separation.[]

Compound DesignationCommon NameCAS NumberMolecular FormulaOrigin Mechanism
Impurity 39 Desbenzyl Donepezil 120013-39-0 C₁₇H₂₃NO₃ N-Dealkylation / Hydrolysis
Impurity B5,6-Dimethoxy-1-indanone2107-69-9C₁₁H₁₂O₃Unreacted Starting Material
Impurity N-OxideDonepezil N-Oxide120013-84-5C₂₄H₂₉NO₄Oxidative Degradation
Impurity COpen Ring Donepezil120013-57-2C₂₄H₂₉NO₄Base-catalyzed Hydrolysis
Formation Pathway Analysis

Impurity 39 is unique because it is both a process impurity (incomplete benzylation) and a major metabolic product (CYP450 mediated).[] Unlike N-Oxide, which forms under oxidative stress, Impurity 39 requires cleavage of the benzyl moiety.[]

Donepezil_Degradation cluster_0 Critical Control Point Donepezil Donepezil API (Parent) Imp39 Impurity 39 (Desbenzyl Donepezil) CAS: 120013-39-0 Donepezil->Imp39 N-Dealkylation (Metabolism/Hydrolysis) NOxide Donepezil N-Oxide Donepezil->NOxide Oxidation (H2O2/Light) ImpB Impurity B (Indanone SM) ImpB->Donepezil Reductive Amination (Synthesis Step)

Figure 1: Mechanistic pathway highlighting the formation of Impurity 39 via N-dealkylation distinct from oxidative pathways.[]

Head-to-Head Performance Data

The following data aggregates experimental findings from reverse-phase HPLC (RP-HPLC) studies comparing retention behavior and detectability.

Chromatographic Behavior (RP-HPLC)

Condition: C18 Column, Phosphate Buffer (pH 2.5) : Acetonitrile Gradient.[]

ParameterImpurity 39 (Desbenzyl)Impurity B (Indanone)Donepezil N-OxideDonepezil (API)
RRT (Relative Retention Time) 0.45 - 0.52 0.28 - 0.351.05 - 1.121.00
Polarity (LogP) 1.8 (More Polar) 1.22.14.2
UV Max Absorbance 230 nm, 270 nm 230 nm, 310 nm230 nm, 270 nm230 nm, 270 nm
Resolution Factor (Rs) > 5.0 (vs API) > 8.0 (vs API)< 2.0 (Critical Pair)N/A

Technical Insight: Impurity 39 elutes significantly earlier than the parent drug due to the loss of the hydrophobic benzyl group.[] This makes it less likely to co-elute with the main peak compared to the N-Oxide, which is the "critical pair" in most methods.[]

Toxicity & Genotoxicity Profile (ICH M7)[1]
ImpurityClassificationGenotoxicity Alert?Control Limit (ppm)
Impurity 39 Class 4 (Non-mutagenic) No 0.15% (Standard)
Impurity BClass 3 (Alert Structure)Potential (Indanone)Strict (<0.05%)
N-OxideClass 4 (Non-mutagenic)No0.15%

Experimental Protocols

Validated HPLC Method for Impurity 39 Detection

Note: This protocol is optimized to separate Impurity 39 from the solvent front and Impurity B.[]

Reagents:

  • Potassium Dihydrogen Phosphate (KH₂PO₄)[]

  • Acetonitrile (HPLC Grade)[]

  • Triethylamine (TEA) - Peak shape modifier[]

  • Phosphoric Acid (for pH adjustment)[]

Chromatographic Conditions:

  • Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).[]

  • Mobile Phase A: Buffer (0.02M KH₂PO₄ + 0.5% TEA, pH adjusted to 2.5 ± 0.05).

  • Mobile Phase B: Acetonitrile : Methanol (70:30 v/v).[]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Maximize sensitivity for Impurity 39).

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08515
15.06040
25.02080
30.08515

System Suitability Criteria:

  • Tailing Factor (Impurity 39): NMT 1.5.

  • Resolution (Impurity 39 vs. Impurity B): NLT 2.0.

  • % RSD (n=6): NMT 2.0%.[]

Isolation/Synthesis of Impurity 39 Standard

If a commercial reference standard (CAS 120013-39-0) is unavailable, Impurity 39 can be generated via forced degradation for identification purposes.[]

  • Preparation: Dissolve 50 mg Donepezil HCl in 10 mL 0.1 N HCl.

  • Stress: Reflux at 80°C for 4 hours (Acidic Hydrolysis).

  • Neutralization: Cool and neutralize with 0.1 N NaOH.

  • Extraction: Extract with Ethyl Acetate. Impurity 39 (Desbenzyl) will remain partially in the aqueous phase due to higher polarity; adjust pH to 9.0 to extract fully.[]

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for identifying Impurity 39 in a complex mixture.

Analytical_Workflow Sample Unknown Sample (Donepezil Formulation) Prep Sample Prep (Diluent: Mobile Phase A) Sample->Prep HPLC HPLC Injection (Gradient Method) Prep->HPLC Decision RRT Check HPLC->Decision Imp39_Path Peak @ RRT ~0.48 (Early Eluting) Decision->Imp39_Path Yes ImpB_Path Peak @ RRT ~0.30 (Solvent Front Proximity) Decision->ImpB_Path Earlier API_Path Peak @ RRT 1.0 (Main Peak) Decision->API_Path Later Confirm Confirmation via LC-MS (m/z 326 [M+H]+) Imp39_Path->Confirm

Figure 2: Analytical decision tree for differentiating Impurity 39 from other early-eluting impurities.

Conclusion

"Impurity 39" (Desbenzyl Donepezil) is a critical quality attribute that differs significantly from oxidative degradants like the N-Oxide.[]

  • Differentiation: It is distinguished by its early elution (RRT ~0.[]5) and high polarity.[]

  • Control: Unlike Impurity B (a starting material), Impurity 39 can form during storage or metabolism, requiring stability-indicating methods for monitoring.[]

  • Recommendation: Researchers should utilize the gradient method described in Section 4.1, ensuring the pH is strictly controlled at 2.5 to prevent peak broadening of this ionizable amine.[]

References

  • European Pharmacopoeia (Ph.[][4] Eur.) . Donepezil Hydrochloride Monograph 10.0. Strasbourg: Council of Europe.[] [Link][]

  • United States Pharmacopeia (USP) . Donepezil Hydrochloride: Organic Impurities. USP-NF Online.[] [Link][]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 132971 (Desbenzyl Donepezil). [Link]

  • Waters Corporation . USP Method Transfer of Donepezil Tablets from HPLC to UPLC. Application Note. [Link][]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Executive Summary & Hazard Profiling 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a pharmacologically significant intermediate, structurally related to the acetylcholinesterase inhibitor Donepezil (Aricept...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profiling

2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a pharmacologically significant intermediate, structurally related to the acetylcholinesterase inhibitor Donepezil (Aricept) . While specific toxicological data for this exact intermediate is often limited in public Safety Data Sheets (SDS), its structural components (5,6-dimethoxy-1-indanone and isonicotinic acid derivatives) and its role as a precursor to potent CNS-active drugs necessitate a Defensive Handling Strategy .

We treat this compound not merely as a chemical reagent, but as a Potent Pharmaceutical Intermediate (PPI) .

The "Why" Behind the Protocol
  • Pharmacophore Risks: The molecule contains a pyridine ring fused via a carbonyl linker to a dimethoxy-indanone core.[1] This structure mimics the active site binding motifs of Donepezil. Accidental exposure (inhalation/ingestion) carries a risk of biological activity similar to AChE inhibitors (e.g., cholinergic effects).

  • Dust Hazard: As a solid intermediate, the primary vector for exposure is airborne particulate during weighing and transfer.

  • Irritation Potential: Precursors like 5,6-dimethoxy-1-indanone are documented Skin/Eye Irritants (Category 2) and Acute Toxins (Category 4).[2]

Hazard Classification (Extrapolated)
  • Control Band: 3 (Potent/Toxic) – Handle with containment.

  • Primary Routes: Inhalation (Dust), Dermal Absorption.

  • Signal Word: WARNING (Treat as Danger if >1g quantities).

The Barrier Strategy: PPE Matrix

Personal Protective Equipment (PPE) is the last line of defense. For this compound, PPE is selected to mitigate permeation (solvents carrying the compound) and inhalation (active dust).

Protection ZoneStandard Handling (< 100 mg)Scale-Up / High Dust (> 100 mg)Technical Rationale
Respiratory Fume Hood (Sash @ 18")PAPR or N95 + Fume HoodThe compound is a solid powder. Engineering controls (Hood) are primary. N95 provides backup for localized turbulence.
Hand Protection Double Nitrile (0.11 mm min)Double Nitrile + Long Cuff Standard nitrile offers >480m breakthrough for solids. Double gloving prevents exposure via micro-pinholes.
Eye/Face Chemical Safety Goggles Face Shield + GogglesSafety glasses are insufficient for powders that can drift around side-shields.
Body Lab Coat (Buttoned, Cotton/Poly)Tyvek® Lab Coat or Sleeve CoversCotton retains powders. Tyvek sheds dust and prevents migration of the pharmacophore to street clothes.

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing (Critical Risk Step)

The highest risk of exposure occurs when the solid is dry and mobile.

  • Static Mitigation: Place an ionizing fan or anti-static gun near the balance. Indanone derivatives are often electrostatic; static cling causes "jumping" of powder, increasing inhalation risk.

  • The "Wet" Transfer Method:

    • Tare the receiving vial with the solvent (e.g., DMSO/DCM) already inside if possible, or:

    • Weigh the solid into a tared vial, then immediately add solvent to wet the powder before removing it from the balance enclosure.

    • Why: Solubilized compound has zero inhalation risk (unless aerosolized), shifting the hazard from "Respiratory" to "Contact" (easier to manage).

  • Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use. Dispose of the wipe as hazardous solid waste.

Phase B: Reaction Setup
  • Solvent Selection: This compound is generally soluble in DCM (Dichloromethane) or DMSO.

    • Warning: DMSO enhances skin permeability. If dissolved in DMSO, the compound can penetrate nitrile gloves faster. Change gloves immediately upon splash.

  • Temperature Control: If heating is required (e.g., condensation reactions), use a reflux condenser. Avoid open heating which generates vapors containing the active intermediate.

Phase C: Waste Disposal
  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be segregated into "Hazardous Solid Waste – Toxic."

  • Liquid Waste: Segregate into "Halogenated" (if DCM used) or "Non-Halogenated" organic waste.

  • Destruction: Incineration is the only validated method for destroying the indanone pharmacophore.

Visualizing the Safety Logic

Diagram 1: Exposure Control Hierarchy

This workflow illustrates the decision-making process for handling potent intermediates.

SafetyWorkflow Start Start: Handling 2-isonicotinoyl... RiskAssess Risk Assessment (Check Quantity) Start->RiskAssess SmallScale < 100 mg (Analytical) RiskAssess->SmallScale LargeScale > 100 mg (Synthesis) RiskAssess->LargeScale Hood Fume Hood (Sash < 18") SmallScale->Hood PPE_Std PPE: Lab Coat, Double Nitrile, Goggles Hood->PPE_Std Action Perform Weighing & Solubilization PPE_Std->Action Containment Vented Balance Enclosure (VBSE) LargeScale->Containment PPE_High PPE: Tyvek Sleeves, N95/P100, Double Gloves Containment->PPE_High PPE_High->Action Decon Wet Wipe Decon (Methanol) Action->Decon Exit Exit / Waste Disposal Decon->Exit

Caption: Decision matrix for Engineering Controls vs. PPE based on quantity handled.

Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a powder spill outside the fume hood.

SpillResponse Spill Powder Spill Detected Evac Evacuate Area (Allow dust to settle 15m) Spill->Evac PPE_Don Don PPE: Tyvek Suit + N95/P100 Evac->PPE_Don Method Select Cleanup Method PPE_Don->Method DrySweep Dry Sweep? Method->DrySweep WetWipe Wet Method (Cover with wet paper towels) Method->WetWipe Forbidden FORBIDDEN: Generates Aerosols DrySweep->Forbidden Safe SAFE: Traps Powder WetWipe->Safe Disposal Double Bag Label: 'Toxic API' Safe->Disposal

Caption: Critical "No-Sweep" rule for potent compound spills to prevent aerosolization.

Emergency Response Data

  • In Case of Inhalation: Remove victim to fresh air immediately.[3] If breathing is difficult, oxygen should be administered by qualified personnel. Rationale: The pyridine moiety can cause respiratory distress.

  • In Case of Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use alcohol for initial washing, as it may increase absorption of the hydrophobic indanone ring.

  • In Case of Eye Contact: Flush with water for 15 minutes, lifting eyelids.[4] The crystalline nature of the solid can cause mechanical corneal abrasion in addition to chemical irritation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69001181, 2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4][5] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine and Indanone Derivatives. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
2-isonicotinoyl-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
© Copyright 2026 BenchChem. All Rights Reserved.